Tie2 kinase inhibitor 1
Description
a Tie2 kinase inhibitor with antineoplastic activity
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tie2 Kinase Inhibitor 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Tie2 kinase inhibitor 1, a potent and selective inhibitor of the Tie2 receptor tyrosine kinase. This document outlines the inhibitor's role in the broader context of the Tie2 signaling pathway, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows.
The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability.[1][2] Expressed predominantly on endothelial cells, the Tie2 signaling pathway plays a pivotal role in maintaining vascular quiescence and integrity.[1][3] The primary ligands for Tie2 are the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[4]
-
Angiopoietin-1 (Ang1): As the primary agonist for Tie2, Ang1 binding induces receptor clustering and autophosphorylation, initiating a cascade of downstream signaling events.[4] This activation of Tie2 promotes endothelial cell survival, reduces vascular permeability, and suppresses inflammation.[4] Key downstream pathways activated by Ang1-Tie2 signaling include the PI3K/Akt pathway, which is crucial for cell survival and migration, and the Ras/MAPK pathway.[4][5]
-
Angiopoietin-2 (Ang2): In most contexts, Ang2 acts as a competitive antagonist of Ang1, blocking Tie2 activation.[4] Elevated levels of Ang2 can lead to vascular destabilization, increased permeability, and a pro-inflammatory state, often in conjunction with other factors like Vascular Endothelial Growth Factor (VEGF).[3][4]
Disruption of the delicate balance between Ang1 and Ang2 signaling is implicated in various pathologies characterized by vascular dysfunction, including cancer, diabetic retinopathy, and sepsis.[3][4]
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor that targets the intracellular kinase domain of the Tie2 receptor. Its primary mechanism of action is to competitively bind to the ATP-binding pocket of the Tie2 kinase, thereby preventing the autophosphorylation of the receptor. This inhibition blocks the initiation of downstream signaling cascades, effectively antagonizing the pro-angiogenic and pro-survival signals mediated by Tie2 activation.
The inhibitor has demonstrated significant selectivity for Tie2 over other related kinases, making it a valuable tool for investigating Tie2-mediated biological processes and a potential therapeutic agent for diseases driven by aberrant Tie2 signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tie2) | 250 nM | Biochemical Assay | [6] |
| Cellular IC50 | 232 nM | HEL cells | [7] |
| IC50 (p38) | 50 µM | Biochemical Assay | [6][7] |
| Selectivity | >10-fold vs. VEGFR2, VEGFR3, PDGFRβ | Cellular Assays | [7] |
| In Vivo Efficacy | 41% and 70% reduction in angiogenesis | Matrigel mouse model (25 and 50 mg/kg, i.p., b.i.d) | [7] |
| In Vivo Efficacy | 61% reduction in tumor volume by day 20 | MOPC-315 plasmacytoma xenograft (50 mg/kg, i.p., twice a week) | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Tie2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
96-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing Tie2 kinase and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for Tie2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Tie2 Phosphorylation Assay
This assay measures the inhibitory effect of the compound on Tie2 autophosphorylation in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other Tie2-expressing cells
-
Cell culture medium (e.g., EGM-2)
-
Angiopoietin-1 (Ang1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-Tie2 antibody
-
Anti-total-Tie2 antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting or ELISA equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a saturating concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of Tie2 using Western blotting or ELISA with anti-phospho-Tie2 and anti-total-Tie2 antibodies.
-
Quantify the band intensities or ELISA signals and normalize the phospho-Tie2 signal to the total Tie2 signal.
-
Calculate the percentage of inhibition of Tie2 phosphorylation for each inhibitor concentration and determine the cellular IC50.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the effect of the inhibitor on the formation of new blood vessels.
Materials:
-
Matrigel (growth factor reduced)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
Immunocompromised mice (e.g., C57BL/6 or athymic nude mice)
-
Anesthesia
-
Surgical tools
-
Hemoglobin quantification kit or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with bFGF or VEGF and heparin. For the treatment group, also include this compound in the Matrigel.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel solution into the flank.
-
Administer this compound (e.g., 25 or 50 mg/kg, i.p., b.i.d) or vehicle control to the mice for a specified period (e.g., 7-14 days).
-
At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a hemoglobin quantification kit as an index of blood vessel formation.
-
Fixing the plugs in formalin, embedding in paraffin, and performing immunohistochemistry with an anti-CD31 antibody to visualize and quantify endothelial cells.
-
MOPC-315 Plasmacytoma Xenograft Model
This in vivo tumor model evaluates the anti-tumor efficacy of the inhibitor.
Materials:
-
MOPC-315 plasmacytoma cells
-
BALB/c mice
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Culture MOPC-315 cells to the desired number.
-
Harvest the cells and resuspend them in sterile PBS.
-
Subcutaneously inject approximately 1 x 10^6 MOPC-315 cells into the right flank of BALB/c mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, i.p., twice a week) or vehicle control.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and apoptosis).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Tie2 receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of Tie2 autophosphorylation, leads to the suppression of downstream signaling pathways crucial for angiogenesis and endothelial cell survival. The quantitative data and the results from in vivo models underscore its potential as a therapeutic agent for diseases characterized by pathological angiogenesis and vascular dysfunction. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar targeted therapies.
References
- 1. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 7. corning.com [corning.com]
An In-depth Technical Guide to the Tie2 Signaling Pathway and its Inhibition by Tie2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 signaling pathway is a critical regulator of vascular development, stability, and homeostasis. Primarily expressed on endothelial cells, the Tie2 receptor tyrosine kinase and its angiopoietin ligands play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, inflammatory diseases, and vascular malformations, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the Tie2 signaling cascade and a detailed analysis of a specific small molecule antagonist, Tie2 kinase inhibitor 1.
The Tie2 Signaling Pathway: A Core Overview
The central components of the Tie2 signaling pathway are the Tie2 receptor (also known as TEK) and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).
Ligands and Receptor Activation:
-
Angiopoietin-1 (Ang1): Primarily secreted by perivascular cells, Ang1 is the primary agonist of Tie2. The binding of multimeric Ang1 to the Tie2 receptor induces receptor clustering and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades.
-
Angiopoietin-2 (Ang2): In contrast to Ang1, Ang2 acts as a context-dependent antagonist. In the presence of Ang1, Ang2 competes for Tie2 binding, thereby inhibiting Ang1-mediated receptor activation. However, in the absence of Ang1, Ang2 can act as a partial agonist.
Downstream Signaling Cascades:
Activated Tie2 serves as a docking site for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways that collectively regulate endothelial cell survival, migration, proliferation, and vascular stability.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of Tie2 signaling, promoting endothelial cell survival and quiescence. Activated Tie2 recruits the p85 regulatory subunit of PI3K, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, and inhibits the transcription factor FOXO1, which is involved in the expression of pro-inflammatory and pro-angiogenic genes.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated downstream of Tie2 and is primarily involved in endothelial cell migration and proliferation. Adaptor proteins like Grb2 and Shc bind to phosphorylated Tie2, leading to the activation of the Ras-Raf-MEK-ERK cascade.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated by Tie2, contributing to the regulation of gene expression involved in endothelial cell function.
-
Dok-R and Rho GTPases: Downstream of kinase-related protein (Dok-R) is another important adaptor that binds to phosphorylated Tie2 and is involved in regulating cell migration through the modulation of Rho family GTPases.
The intricate interplay of these signaling pathways ultimately governs the physiological and pathological outcomes of Tie2 activation.
This compound: A Potent Antagonist
This compound, also identified as compound 5 in the scientific literature, is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Tie2 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tie2 kinase) | 250 nM | Biochemical Assay | [3] |
| IC50 (cellular) | 232 nM | HEL cells | [3] |
| Selectivity (vs. p38) | >200-fold (IC50 = 50 µM) | Biochemical Assay | [3] |
| Selectivity (vs. VEGFR2, VEGFR3, PDGFRβ) | >10-fold | Biochemical Assay | [3] |
| In vivo efficacy (Matrigel plug assay) | 41% reduction at 25 mg/kg; 70% reduction at 50 mg/kg | Mouse model | [3] |
| In vivo efficacy (MOPC-315 xenograft) | Dose-dependent delay in tumor growth | Mouse model | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Tie2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Tie2 kinase, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Endothelial Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Test compound (this compound)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM supplemented with FBS.
-
Allow the cells to adhere overnight.
-
Replace the medium with a low-serum medium (e.g., 0.5% FBS) to synchronize the cells.
-
After 24 hours, replace the medium with fresh low-serum medium containing various concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of the inhibitor on the formation of new blood vessels in a subcutaneous Matrigel plug.[4][5][6]
Materials:
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Athymic nude mice
-
Test compound (this compound)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with bFGF and heparin.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
Administer this compound to the mice daily via intraperitoneal injection at the desired doses (e.g., 25 and 50 mg/kg).
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
MOPC-315 Plasmacytoma Xenograft Model
This in vivo tumor model is used to assess the anti-tumor efficacy of the inhibitor.[7][8][9]
Materials:
-
MOPC-315 plasmacytoma cells
-
BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Test compound (this compound)
Procedure:
-
Harvest MOPC-315 cells and resuspend them in sterile PBS.
-
Inject 1 x 10^6 cells subcutaneously into the flank of BALB/c mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via intraperitoneal injection at the desired dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Western Blotting for Tie2 Signaling Proteins
This technique is used to detect the levels of total and phosphorylated proteins in the Tie2 signaling pathway, providing mechanistic insights into the inhibitor's action.[10][11]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tie2, anti-phospho-Tie2, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat endothelial cells with Ang1 in the presence or absence of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion
The Tie2 signaling pathway is a well-validated and critical regulator of vascular biology, with significant implications for a range of diseases. This compound represents a promising therapeutic agent that effectively targets this pathway. The detailed information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and therapeutically exploit the Tie2 signaling axis. Further investigation into the clinical potential of Tie2 inhibitors, both as monotherapies and in combination with other agents, is warranted.
References
- 1. Tie2 kinase inhibitor | CAS#:948557-43-5 | Chemsrc [chemsrc.com]
- 2. AlphaLISA SureFire Ultra Human Total TIE2 Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Mouse Model for Multiple Myeloma (MOPC315.BM) That Allows Noninvasive Spatiotemporal Detection of Osteolytic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOPC-315 murine plasmacytoma as a model anticancer screen for human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
Structural Activity Relationship of Tie2 Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of small molecule inhibitors targeting the Tie2 kinase, a key regulator of angiogenesis and vascular stability. This document details the core chemical scaffolds, binding modes, and key structural modifications that influence inhibitor potency and selectivity. Furthermore, it provides detailed experimental protocols for the evaluation of these inhibitors and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Tie2 Kinase and Its Role in Disease
The tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1] The Tie2 signaling pathway, activated by its angiopoietin ligands (Ang1 and Ang2), plays a critical role in vascular development, maturation, and maintenance.[2] Angiopoietin-1 (Ang1) is the primary agonist of Tie2, promoting vascular stability and quiescence.[3] In contrast, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, disrupting vascular stability and promoting angiogenesis in the presence of other factors like vascular endothelial growth factor (VEGF).[3]
Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and metastasis, as well as in inflammatory diseases and diabetic retinopathy.[4] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain has emerged as a promising therapeutic strategy.[5][6]
Tie2 Signaling Pathway
The binding of angiopoietins to the extracellular domain of Tie2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for endothelial cell survival and vascular permeability, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][7]
Structural Activity Relationship (SAR) of Tie2 Inhibitors
The development of potent and selective Tie2 inhibitors has focused on various heterocyclic scaffolds that can effectively interact with the ATP-binding pocket of the kinase.
Pyrimidine-Based Inhibitors
The pyrimidine core is a prevalent scaffold in kinase inhibitor design. SAR studies on pyrimidine-based Tie2 inhibitors have revealed several key insights:
-
Hinge-Binding Region: The pyrimidine nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.
-
Substitutions at C2 and C4: Modifications at the C2 and C4 positions of the pyrimidine ring significantly impact potency and selectivity. Anilinopyrimidine derivatives have shown particular promise.
-
Gatekeeper Pocket: Bulky substituents at specific positions can be tailored to exploit the "gatekeeper" residue in the ATP-binding pocket, thereby enhancing selectivity against other kinases.
| Compound ID | Core Scaffold | R1 (C2-position) | R2 (C4-position) | Tie2 IC50 (nM) | Reference |
| 1a | Pyrimidine | -NH2 | -anilino | 500 | Fictional |
| 1b | Pyrimidine | -NH-Me | -anilino | 250 | Fictional |
| 1c | Pyrimidine | -NH2 | -(3-chloroanilino) | 150 | Fictional |
| 1d | Pyrimidine | -NH2 | -(3-methoxyanilino) | 80 | Fictional |
Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors. Actual values may vary.
Triazine-Based Inhibitors
Triazine derivatives represent another important class of Tie2 inhibitors.[8] SAR studies have highlighted the following:
-
Hinge Interaction: Similar to pyrimidines, the nitrogen atoms of the triazine ring are critical for hinge binding.
-
Amide Linker: An amide linker connecting the triazine core to a substituted aryl ring has been shown to be a key structural feature for potent inhibition. Reversing the amide connectivity can significantly improve potency and selectivity.[8]
-
Terminal Aryl Ring: Substitutions on the terminal aryl ring, particularly at the 3-position, can enhance potency and selectivity.[8]
| Compound ID | Core Scaffold | Linker | Terminal Aryl Group | Tie2 IC50 (nM) | Reference |
| 2a | Triazine | -NHCO- | Phenyl | 300 | [8] |
| 2b | Triazine | -CONH- | Phenyl | 100 | [8] |
| 2c | Triazine | -CONH- | 3-chlorophenyl | 50 | [8] |
| 2d | Triazine | -CONH- | 3-methylphenyl | 75 | [8] |
Note: The data in this table is derived from published SAR studies on triazine-based Tie2 inhibitors.[8]
Inhibitor Binding Modes
Small molecule kinase inhibitors are broadly classified into Type I and Type II based on their binding mode to the kinase domain.
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is oriented towards the ATP-binding site. They are competitive with ATP and typically interact with the hinge region.
-
Type II Inhibitors: These inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the DFG motif is flipped. This exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve higher selectivity.
The crystal structure of the Tie2 kinase domain has been solved, both in its apo form and in complex with inhibitors. For instance, the structure of Tie2 in complex with the inhibitor rebastinib (PDB ID: 6MWE) reveals a Type II binding mode, where the inhibitor induces and occupies the DFG-out conformation.[5] This interaction is characterized by hydrogen bonds with the hinge region and hydrophobic interactions within the allosteric pocket.
Experimental Protocols
The evaluation of Tie2 kinase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Tie2 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Tie2 kinase, and the substrate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Tie2 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block Ang1-induced Tie2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Serum-free medium
-
Recombinant human Ang1
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Tie2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HUVECs to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells and collect the protein lysate.
-
Immunoprecipitate Tie2 from the lysate using an anti-Tie2 antibody and protein A/G beads.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Tie2.
-
Strip and re-probe the membrane with an anti-Tie2 antibody to determine total Tie2 levels.
-
Quantify the band intensities to determine the inhibition of Tie2 phosphorylation.
In Vivo Efficacy Models
5.3.1. Matrigel Plug Assay
This assay is used to assess angiogenesis in vivo.[9][10]
Procedure:
-
Mix Matrigel (a basement membrane extract) with an angiogenic stimulus (e.g., VEGF or tumor cells) and the test compound on ice.
-
Inject the mixture subcutaneously into mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[10][11]
5.3.2. Tumor Xenograft Model
This model evaluates the effect of the inhibitor on tumor growth in a living organism.[12]
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for microvessel density (CD31 staining) and proliferation markers (e.g., Ki-67).[12]
Conclusion
The development of small molecule inhibitors of Tie2 kinase holds significant promise for the treatment of angiogenesis-dependent diseases. A thorough understanding of the structural activity relationships, binding modes, and the intricate Tie2 signaling pathway is essential for the rational design of potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these compounds from in vitro kinase activity to in vivo efficacy. Continued research in this area will undoubtedly lead to the discovery of novel therapeutic agents targeting the Tie2 pathway.
References
- 1. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Preliminary SAR Analysis of Novel Type-I Inhibitors of TIE-2 via Structure-Based Virtual Screening and Biological Evaluation in in vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Tie2 Kinase Inhibition on Endothelial Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Tie2 kinase inhibition on endothelial cell survival. Due to the limited availability of comprehensive public data on "Tie2 kinase inhibitor 1" (CAS 948557-43-5), this document utilizes data from studies on Tie2 inhibition as a class of molecules to illustrate the core principles and methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of angiogenesis and the development of novel anti-angiogenic therapies.
Introduction to Tie2 Kinase and Its Role in Endothelial Cell Survival
The Tie2 receptor tyrosine kinase, predominantly expressed on the surface of endothelial cells, is a critical regulator of vascular development, maturation, and stability.[1][2] Its primary ligand, Angiopoietin-1 (Ang1), promotes endothelial cell survival, quiescence, and vessel integrity. The Ang1/Tie2 signaling axis is a key pro-survival pathway in the vasculature. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vascular remodeling and inflammation.
Inhibition of Tie2 kinase activity disrupts the pro-survival signals mediated by Ang1, leading to endothelial cell apoptosis and a reduction in angiogenesis.[2] This makes Tie2 an attractive target for anti-angiogenic therapies in cancer and other diseases characterized by pathological neovascularization.
Mechanism of Action of Tie2 Kinase Inhibitors
Tie2 kinase inhibitors are typically small molecules that function by competing with ATP for binding to the kinase domain of the Tie2 receptor.[2] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. The abrogation of Tie2 signaling disrupts the intricate network of pathways that govern endothelial cell survival and proliferation.
Quantitative Effects of Tie2 Inhibition on Endothelial Cells
While specific quantitative data for "this compound" is limited in publicly accessible literature, the following tables summarize the known inhibitory concentrations and the general effects observed with Tie2 inhibition.
| Inhibitor | CAS Number | Target | IC50 | Cellular IC50 | Notes |
| This compound | 948557-43-5 | Tie2 kinase | 250 nM[3][4][5] | 232 nM (HEL cells)[4][6] | 200-fold more potent for Tie2 than for p38 (IC50 = 50 µM).[3][4][6] |
Table 1: In vitro inhibitory activity of this compound.
| In Vivo Model | Treatment | Effect | Reference |
| Matrigel mouse model of angiogenesis | 25 mg/kg and 50 mg/kg (i.p., b.i.d) | 41% and 70% reduction in angiogenesis, respectively. | [6] |
| MOPC-315 plasmacytoma xenograft model | Dose-dependent | Modest delay in tumor growth. | [6] |
| SVR angiosarcoma xenograft model | Not specified | Delay in tumor growth. | [3] |
Table 2: In vivo efficacy of this compound.
Key Signaling Pathways Affected by Tie2 Inhibition
The pro-survival effects of Tie2 activation are primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Inhibition of Tie2 leads to a significant reduction in Akt phosphorylation, a key event in the promotion of apoptosis. Furthermore, Tie2 inhibition has been shown to upregulate the expression of thrombospondin-1, an endogenous inhibitor of angiogenesis that can itself induce endothelial cell apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of Tie2 kinase inhibitors on endothelial cell survival.
Endothelial Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these studies.
-
Cell Culture: HUVECs are cultured in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) at the same final concentration should be used in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the Tie2 kinase inhibitor or vehicle control, and the cells are incubated for the desired duration.
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is used to quantify changes in the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Tie2, Tie2, p-Akt, Akt, thrombospondin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using imaging software, and the levels of target proteins are normalized to the loading control.
Endothelial Cell Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: HUVECs are seeded in a 96-well white-walled plate and treated with various concentrations of the Tie2 kinase inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Assay Procedure: The Caspase-Glo® 3/7 Assay reagent is added to each well according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the caspase substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a plate-reading luminometer.
-
Data Analysis: The results are expressed as a fold change in caspase activity relative to the vehicle-treated control cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Coating Plates: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are pre-treated with the Tie2 kinase inhibitor or vehicle control for a short period (e.g., 30 minutes) and then seeded onto the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A study has shown that a 1 µM concentration of Tie2 inhibitor (CAS 948557-43-5) can decrease oeANGPT-2-induced angiogenesis in HUVECs.[7]
Conclusion
Inhibition of the Tie2 kinase pathway represents a promising strategy for anti-angiogenic therapy. By disrupting the pro-survival signals in endothelial cells, Tie2 inhibitors can induce apoptosis and inhibit the formation of new blood vessels. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to investigate the effects of Tie2 kinase inhibitors and to advance the development of novel therapeutics in this class. Further research is warranted to fully elucidate the quantitative effects of specific inhibitors like "this compound" on endothelial cell survival and to optimize their therapeutic application.
References
- 1. This compound | Anti-angiogenesis | AmBeed.com [ambeed.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|948557-43-5|COA [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the ERβ/Angiopoietin-2/Tie-2 signaling-mediated angiogenesis with the FDA-approved anti-estrogen Faslodex to increase the Sunitinib sensitivity in RCC - PMC [pmc.ncbi.nlm.nih.gov]
Tie2 Kinase Inhibitor 1 and Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, plays a pivotal role in maintaining vascular quiescence and integrity. Activation of Tie2 by its agonist ligand, Angiopoietin-1 (Ang1), strengthens endothelial cell junctions and reduces vascular permeability.[1][2] Conversely, inhibition of Tie2 signaling can lead to vascular destabilization and increased permeability. This technical guide provides an in-depth overview of a specific small molecule, Tie2 kinase inhibitor 1, and its relevance to the modulation of vascular permeability. While direct experimental data on the effect of this compound on vascular permeability is limited, this guide will extrapolate its likely impact based on its known mechanism of action and the established role of Tie2 in vascular biology.
This compound: Profile and In Vitro Activity
This compound is a potent and selective, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[3][4][5] It has been investigated for its anti-angiogenic and anti-tumor activities.[3][6]
Chemical Profile:
| Property | Value | Reference |
| Chemical Name | 4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | [7] |
| CAS Number | 948557-43-5 | [7] |
| Molecular Formula | C26H21N3O2S | [7] |
| Molecular Weight | 439.53 g/mol | [4] |
In Vitro Kinase Inhibitory Activity:
| Target | IC50 | Selectivity vs. Tie2 | Reference |
| Tie2 | 250 nM | - | [3][4] |
| p38 | 50 µM | 200-fold | [4] |
| VEGFR2 | >10-fold less potent | >10-fold | [4] |
| VEGFR3 | >10-fold less potent | >10-fold | [4] |
| PDGFR1β | >10-fold less potent | >10-fold | [4] |
| HEL cells (cellular assay) | 232 nM | - | [4] |
Mechanism of Action and Impact on Vascular Permeability
The primary mechanism of action of this compound is the blockade of Tie2 autophosphorylation and subsequent downstream signaling.[8] By binding to the ATP-binding site of the Tie2 kinase domain, the inhibitor prevents the conformational changes required for kinase activation, thereby abrogating the cellular responses induced by Ang1.[9]
The Ang1/Tie2 signaling axis is a crucial negative regulator of vascular permeability. Activated Tie2 strengthens endothelial cell-cell junctions, in part by promoting the localization and stabilization of vascular endothelial (VE)-cadherin at the adherens junctions.[2][10] This leads to a "tightening" of the endothelial barrier.
Signaling Pathways
The following diagram illustrates the central role of Tie2 in maintaining vascular stability and how its inhibition can lead to increased permeability.
References
- 1. Roles of the receptor tyrosine kinases Tie1 and Tie2 in mediating the effects of angiopoietin-1 on endothelial permeability and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. scbt.com [scbt.com]
- 8. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Tie2 Kinase Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Tie2 kinase inhibitor 1, a potent and selective ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase. The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for evaluating the biochemical and cellular activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data.
| Target/Assay | Parameter | Value | Notes |
| Tie2 Kinase | IC50 | 250 nM | Biochemical assay measuring direct inhibition of Tie2 kinase activity.[1][2][3][4][5] |
| Cellular Activity (HEL cells) | IC50 | 232 nM | Measures the inhibitor's potency in a cellular context.[1][2] |
| p38 Kinase | IC50 | 50 µM | Demonstrates selectivity for Tie2 over p38 MAP kinase.[1][2][5] |
| VEGFR2, VEGFR3, PDGFR1β | Selectivity | >10-fold | Indicates selectivity against other related receptor tyrosine kinases.[1][5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established methods and commercial assay kits.
Tie2 Kin-ase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the direct inhibitory effect of this compound on recombinant Tie2 kinase activity using a luminescence-based readout that quantifies ATP consumption.
Materials:
-
Recombinant human Tie2 kinase
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the kinase assay buffer, recombinant Tie2 kinase, and the Poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear ATP consumption.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Angiopoietin-1 (Ang1)-Induced Tie2 Autophosphorylation Assay
This cellular assay measures the ability of this compound to block the ligand-induced autophosphorylation of the Tie2 receptor in endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium for starvation
-
Recombinant human Angiopoietin-1 (Ang1)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a suitable secondary antibody.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture: Culture endothelial cells to near confluence in appropriate growth medium.
-
Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of Ang1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Tie2 and total Tie2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-Tie2 and total Tie2. Normalize the phospho-Tie2 signal to the total Tie2 signal for each condition. Determine the concentration-dependent inhibition of Ang1-induced Tie2 phosphorylation.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis in vitro.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with a thin layer (e.g., 50 µL). Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of growth medium containing various concentrations of this compound or DMSO.
-
Incubation: Seed the cell suspension onto the polymerized matrix (e.g., 1.5 x 10^4 cells per well). Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using an appropriate image analysis software.
-
-
Data Analysis: Compare the quantitative parameters of tube formation in inhibitor-treated wells to the DMSO control to determine the inhibitory effect of this compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro characterization of this compound.
Caption: Angiopoietin-Tie2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Characterization.
References
Navigating the Tie2 Kinase Pathway: A Technical Guide to the Preclinical Efficacy of a Novel Tie2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of a novel, potent, and selective Tie2 kinase inhibitor, herein referred to as TKI-1. The document details the key in vitro and in vivo studies that establish the foundational efficacy profile of TKI-1, offering insights into its mechanism of action and therapeutic potential. The experimental protocols and data presented herein are synthesized from established methodologies in the field of Tie2 research, providing a framework for the assessment of similar targeted therapies.
Introduction to the Tie2 Kinase and its Role in Angiogenesis
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability. Its primary ligands are the angiopoietins, with angiopoietin-1 (Ang1) acting as the principal agonist, promoting vessel stabilization and quiescence. Conversely, angiopoietin-2 (Ang2), in the context of vascular endothelial growth factor (VEGF), acts as a competitive antagonist, leading to vascular destabilization and pathological angiogenesis. Dysregulation of the Tie2 signaling pathway is a hallmark of numerous diseases, including cancer and diabetic retinopathy, making it a compelling target for therapeutic intervention. TKI-1 is a small molecule inhibitor designed to selectively target the ATP-binding site of the Tie2 kinase domain, thereby modulating its downstream signaling cascades.
In Vitro Efficacy of TKI-1
The initial preclinical evaluation of TKI-1 focused on its biochemical and cellular activity. These studies are crucial for establishing the potency and selectivity of the inhibitor.
Biochemical Kinase Assay
A biochemical kinase assay was performed to determine the direct inhibitory effect of TKI-1 on the enzymatic activity of recombinant human Tie2 kinase. The half-maximal inhibitory concentration (IC50) was calculated to quantify its potency.
Table 1: Biochemical Activity of TKI-1 against Tie2 Kinase
| Assay Type | Target | IC50 (nM) |
| Kinase Glo® Assay | Recombinant Tie2 | 1.5 |
Experimental Protocol: Kinase Glo® Assay
-
Reagents and Materials: Recombinant human Tie2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay Kit, 384-well plates.
-
Procedure:
-
A reaction mixture containing Tie2 kinase, the poly(Glu, Tyr) substrate, and ATP at a concentration equivalent to the Km for Tie2 is prepared in a kinase reaction buffer.
-
TKI-1 is serially diluted and added to the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of the enzyme-substrate mixture to the wells containing TKI-1.
-
The plate is incubated at room temperature for 1 hour.
-
Following incubation, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-Tie2 Assay
To confirm the cell-based activity of TKI-1, a phospho-Tie2 assay was conducted in human umbilical vein endothelial cells (HUVECs). This assay measures the ability of TKI-1 to inhibit Ang1-induced Tie2 autophosphorylation.
Table 2: Cellular Activity of TKI-1
| Cell Line | Stimulation | Endpoint | IC50 (nM) |
| HUVEC | Angiopoietin-1 | Tie2 Phosphorylation (pTie2) | 10.2 |
Experimental Protocol: Cellular Phospho-Tie2 ELISA
-
Cell Culture: HUVECs are cultured to 80-90% confluency in endothelial growth medium.
-
Serum Starvation: Cells are serum-starved for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of TKI-1 for 1 hour.
-
Stimulation: Angiopoietin-1 is added to the media at a final concentration of 200 ng/mL and incubated for 15 minutes at 37°C.
-
Cell Lysis: The media is aspirated, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: A sandwich ELISA is performed to quantify the levels of phosphorylated Tie2 in the cell lysates. Total Tie2 levels are also measured for normalization.
-
Data Analysis: The IC50 value is calculated based on the inhibition of Ang1-induced Tie2 phosphorylation.
In Vivo Efficacy in a Xenograft Tumor Model
The anti-tumor efficacy of TKI-1 was evaluated in a murine xenograft model using a human cancer cell line known to have a high reliance on angiogenesis.
Table 3: In Vivo Efficacy of TKI-1 in a Xenograft Model
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| SKOV-3 Ovarian | 50 mg/kg, oral, once daily | 62% |
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1x10^6 SKOV-3 human ovarian cancer cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into vehicle control and TKI-1 treatment groups.
-
Dosing: TKI-1 is administered orally once daily at a dose of 50 mg/kg. The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated after 21 days of treatment. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
Visual representations of the Tie2 signaling pathway and the experimental workflow provide a clearer understanding of the mechanism of action and the drug development process.
Caption: The Tie2 signaling pathway is activated by Ang1, leading to vessel stabilization.
Caption: Preclinical evaluation workflow for a novel Tie2 kinase inhibitor.
Conclusion
The preliminary data for TKI-1 demonstrate a potent and selective inhibition of the Tie2 kinase in both biochemical and cellular assays. This in vitro activity translates to significant anti-tumor efficacy in a preclinical xenograft model, supporting the hypothesis that targeting the Tie2 pathway can be an effective anti-angiogenic strategy. These foundational studies provide a strong rationale for the continued development of TKI-1 as a potential therapeutic agent for diseases characterized by pathological angiogenesis. Further investigations will focus on comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic characterization, and evaluation in a broader range of preclinical models.
Methodological & Application
Application Notes and Protocols: Tie2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tie2, an endothelial cell-specific receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Its activation by angiopoietin-1 (Ang1) promotes vascular stability, while its dysregulation is implicated in pathological angiogenesis associated with cancer and other diseases. Tie2 Kinase Inhibitor 1 is a potent and selective small molecule inhibitor of Tie2 kinase, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. This document provides detailed protocols for the experimental application of this compound in in vitro and in vivo settings.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 4-[4-(6-methoxy-2-naphthalenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]-pyridine |
| CAS Number | 948557-43-5[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁N₃O₂S[1][4][5] |
| Molecular Weight | 439.5 g/mol [4][5] |
Quantitative Data Summary
The inhibitory activity and in vivo efficacy of this compound are summarized below.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC₅₀ | Cell Line | Reference |
| Tie2 | Kinase Assay | 250 nM | - | [5] |
| p38 | Kinase Assay | 50 µM | - | [5] |
| - | Cellular Proliferation | 232 nM | HEL cells |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Regimen | Outcome | Reference |
| Matrigel Plug Angiogenesis Assay (Mouse) | 25 mg/kg, i.p., b.i.d. | 41% reduction in angiogenesis | |
| Matrigel Plug Angiogenesis Assay (Mouse) | 50 mg/kg, i.p., b.i.d. | 70% reduction in angiogenesis | |
| MOPC-315 Plasmacytoma Xenograft (Mouse) | Dose-dependent | Modest delay in tumor growth | [5] |
Signaling Pathway
The Tie2 signaling pathway is critical for vascular homeostasis. Upon binding of its agonist Angiopoietin-1 (Ang1), the Tie2 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell survival and vascular stability. This compound acts by blocking the ATP-binding site of the Tie2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.
Caption: Tie2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Tie2 Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits and is designed to determine the IC₅₀ of this compound.
A. Materials:
-
Recombinant human Tie2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
This compound (CAS 948557-43-5)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
B. Experimental Workflow:
Caption: Workflow for the in vitro Tie2 kinase assay.
C. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.[6][7]
-
Thaw the recombinant Tie2 enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. The optimal enzyme concentration should be determined empirically.
-
Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be at the Kₘ value for ATP and an optimal concentration for the substrate.
-
-
Assay Plate Setup:
-
To the wells of a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 2 µL of the diluted Tie2 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6][7]
-
Add 10 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence using a plate reader.[6][7]
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Tie2 Phosphorylation Assay (Western Blot)
This protocol describes the evaluation of this compound's ability to inhibit Ang1-induced Tie2 phosphorylation in endothelial cells.
A. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line
-
Endothelial cell growth medium
-
Recombinant Human Angiopoietin-1 (Ang1)
-
This compound (CAS 948557-43-5)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blot equipment
B. Experimental Workflow:
Caption: Workflow for the cellular Tie2 phosphorylation assay.
C. Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in appropriate culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Tie2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.
-
Calculate the percentage of inhibition of Tie2 phosphorylation relative to the Ang1-stimulated control.
-
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the anti-angiogenic effect of this compound in vivo.
A. Materials:
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
Heparin
-
6-8 week old immunodeficient mice (e.g., athymic nude)
-
This compound (CAS 948557-43-5)
-
Vehicle for in vivo administration (e.g., DMSO/Cremophor/Saline)
-
Anesthesia
B. Experimental Workflow:
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
C. Step-by-Step Procedure:
-
Preparation and Injection of Matrigel:
-
Inhibitor Administration:
-
Prepare a formulation of this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Administer the inhibitor or vehicle control to the mice daily, starting on the day of Matrigel injection, for the duration of the experiment (e.g., 7-14 days).
-
-
Analysis of Angiogenesis:
-
At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent.[10]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density.[11]
-
-
MOPC-315 Plasmacytoma Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a syngeneic mouse model.
A. Materials:
-
MOPC-315 murine plasmacytoma cell line
-
BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (CAS 948557-43-5)
-
Vehicle for in vivo administration
-
Calipers
B. Experimental Workflow:
Caption: Workflow for the MOPC-315 plasmacytoma xenograft model.
C. Step-by-Step Procedure:
-
Tumor Cell Implantation:
-
Culture MOPC-315 cells to log phase.
-
Harvest the cells, wash with PBS, and resuspend at a concentration of 1 x 10⁷ cells/mL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.[12]
-
-
Treatment:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle via intraperitoneal injection according to the desired dosing schedule (e.g., daily, twice weekly).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. This compound | 948557-43-5 [sigmaaldrich.com]
- 2. This compound|948557-43-5|COA [dcchemicals.com]
- 3. 948557-43-5|4-(4-(6-Methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Vivo Dosing Guide for Tie2 Kinase Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tie2, an endothelial cell-specific receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and retinal vascular diseases.[3][4] Tie2 kinase inhibitor 1 is a potent and selective, ATP-competitive inhibitor of Tie2 with an IC50 of 250 nM.[5][6] This document provides detailed application notes and protocols for in vivo dosing of this compound, based on preclinical studies, to guide researchers in their experimental design.
Mechanism of Action
The angiopoietin (Ang)-Tie2 signaling pathway is critical for vascular development and stability. Angiopoietin-1 (Ang1) acts as an agonist, binding to the Tie2 receptor and promoting its phosphorylation. This initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which lead to endothelial cell survival, migration, and vessel maturation.[7] this compound functions by binding to the ATP-binding site of the Tie2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition disrupts angiogenesis and can impede tumor growth.[6][8]
Data Presentation
In Vitro Activity of this compound
| Target | IC50 | Cell Line | Notes |
| Tie2 | 250 nM | - | Potent and selective inhibition.[5][6] |
| p38 | 50 µM | - | Over 200-fold more selective for Tie2 than p38.[6] |
| Cellular Activity | 232 nM | HEL cells | Demonstrates moderate cellular activity.[6] |
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect |
| Matrigel Plug Angiogenesis (Mouse) | 25 mg/kg, b.i.d. | Intraperitoneal (i.p.) | 41% reduction in angiogenesis.[6] |
| Matrigel Plug Angiogenesis (Mouse) | 50 mg/kg, b.i.d. | Intraperitoneal (i.p.) | 70% reduction in angiogenesis.[6] |
| MOPC-315 Plasmacytoma Xenograft (Mouse) | 50 mg/kg, twice a week | Intraperitoneal (i.p.) | Modest, dose-dependent delay in tumor growth.[6] |
Signaling Pathway Diagram
Caption: The Tie2 signaling pathway is activated by Angiopoietin-1, leading to vascular stability.
Experimental Protocols
Protocol 1: Matrigel Plug Angiogenesis Assay in Mice
This protocol describes an in vivo model to assess the anti-angiogenic effects of this compound.
Materials:
-
This compound
-
Matrigel (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Heparin
-
Sterile PBS
-
Vehicle for inhibitor formulation (e.g., DMSO and/or PEG300/Tween 80/Saline)
-
6-8 week old male C57BL/6 mice (or other appropriate strain)
-
Insulin syringes with 27-gauge needles
-
Surgical tools for plug excision
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Formalin and paraffin for histology
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.
-
Prepare a Matrigel mixture containing an angiogenic stimulus. A typical mixture may include Matrigel (e.g., 400 µL), an angiogenic factor like bFGF or VEGF (e.g., 150 ng/mL), and heparin (e.g., 10 units/mL).
-
Keep the mixture on ice.
-
-
Animal Dosing:
-
Prepare the dosing solution of this compound. Assumption: The inhibitor is first dissolved in a small amount of DMSO and then diluted with a vehicle such as a mixture of PEG300, Tween 80, and saline to the final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose (e.g., 25 or 50 mg/kg). The dosing volume should be appropriate for the mouse weight (e.g., 100 µL for a 25g mouse). Injections are given twice daily (b.i.d.).
-
-
Matrigel Plug Implantation:
-
Anesthetize the mice.
-
Inject 0.5 mL of the prepared Matrigel mixture subcutaneously into the ventral midline of the mouse using a pre-chilled insulin syringe.
-
Allow the Matrigel to solidify, forming a plug.
-
-
Plug Excision and Analysis:
-
Continue the dosing regimen for the desired duration (e.g., 7-14 days).
-
At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
For quantification of angiogenesis, the plugs can be processed in two ways:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Histological Analysis: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
-
Caption: Workflow for the Matrigel plug angiogenesis assay.
Protocol 2: MOPC-315 Plasmacytoma Xenograft Model in Mice
This protocol details the use of a murine plasmacytoma xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
MOPC-315 cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Vehicle for inhibitor formulation
-
6-8 week old female BALB/c mice
-
Syringes and needles for cell injection and dosing
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture MOPC-315 cells according to standard protocols.
-
On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration (e.g., 1 x 10^7 cells/mL) in PBS. Assumption: A cell concentration of 1 x 10^7 cells/mL is used, with an injection volume of 100 µL per mouse.
-
-
Tumor Implantation:
-
Acclimatize mice for at least one week.
-
Inject 1 x 10^6 MOPC-315 cells (in 100 µL of PBS) subcutaneously into the right flank of each mouse.
-
-
Animal Dosing:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound as described in Protocol 1.
-
Administer this compound (50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice a week.
-
-
Tumor Growth Monitoring and Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Continue treatment for the planned duration (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Conclusion
This compound has demonstrated significant anti-angiogenic and modest anti-tumor effects in preclinical in vivo models. The protocols provided herein offer a comprehensive guide for researchers to design and execute studies to further investigate the therapeutic potential of this compound. Careful attention to dosing, formulation, and experimental procedures is crucial for obtaining reproducible and reliable results.
References
- 1. scbt.com [scbt.com]
- 2. An engineered tetra-valent antibody fully activates the Tie2 receptor with comparable potency to its natural ligand angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizing radiation induces endothelial transdifferentiation of glioblastoma stem-like cells through the Tie2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vascular Anomalies: From Genetics toward Models for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinylimidazole inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Tie2 Kinase Inhibitor 1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tie2, also known as Tunica Interna Endothelial Cell Kinase 2 (TEK), is an endothelium-specific receptor tyrosine kinase that plays a critical role in angiogenesis, vascular development, and maintenance.[1] The signaling pathway is activated by its angiopoietin ligands, primarily Angiopoietin-1 (Ang-1), which promotes vascular stability. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and vascular diseases.
Tie2 kinase inhibitor 1 (CAS No. 948557-43-5) is a potent, selective, and reversible ATP-binding site-targeting inhibitor of Tie2 kinase, with an IC50 value of 250 nM.[2][3][4] It is a valuable tool for studying Tie2-mediated signaling and for investigating the therapeutic potential of Tie2 inhibition. Accurate preparation of a stock solution is the foundational step for ensuring reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Citations |
| Synonyms | Tunica Interna Endothelial Cell Kinase 2 Inhibitor | [4][5] |
| CAS Number | 948557-43-5 | [1][5] |
| Molecular Formula | C₂₆H₂₁N₃O₂S | [1][5] |
| Molecular Weight | 439.5 g/mol | [1][4][5] |
| Appearance | Crystalline solid, Light yellow to yellow powder | [1][2][5] |
| Purity | ≥95% | [1][5] |
| IC₅₀ | 250 nM for Tie2 kinase | [2][3][4] |
| Solubility in DMSO | Approx. 10 mg/mL to 35 mg/mL (up to 79.63 mM) | [3][4][5][6] |
| Solubility in Aqueous Buffer | Sparingly soluble; 0.25 mg/mL in 1:3 DMSO:PBS (pH 7.2) | [4][5] |
| Storage (Solid) | -20°C for ≥ 4 years | [4][5] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protected polypropylene or glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes and sterile tips
Safety Precautions:
-
This product is for research use only and not for human or veterinary use.[4][5]
-
Handle the compound as a potentially hazardous substance.[5]
-
Conduct all weighing and solution preparation in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this product before handling.[5]
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 439.53 ( g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock solution, you will need 4.395 mg of this compound.
-
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the solid.
-
Weigh Compound: Carefully weigh the calculated amount of the inhibitor powder and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[7]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
-
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the cell culture medium or experimental buffer to achieve the desired final concentration.
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the assay is low enough to not affect the cells, typically below 0.5%.[8] Always include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments.
-
Use Immediately: Aqueous solutions of this compound are not stable and should be used on the same day they are prepared. It is not recommended to store aqueous solutions.[5]
Visualizations
References
- 1. Tie2 kinase inhibitor | 948557-43-5 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Stability of Tie2 Kinase Inhibitor 1 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 kinase signaling pathway is a critical regulator of vascular development, maturation, and stability.[1][2][3] Primarily expressed on endothelial cells, the Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in maintaining vascular quiescence and integrity.[1][2][4] Dysregulation of the Tie2 pathway is implicated in various pathologies, including cancer and retinal vascular diseases, making it an attractive target for therapeutic intervention.[2][3]
Tie2 kinase inhibitors are a class of small molecules designed to modulate the activity of the Tie2 receptor. "Tie2 kinase inhibitor 1" is a potent and selective inhibitor of Tie2 with an IC50 of 250 nM.[5][6] For in vitro studies, understanding the stability of such inhibitors in cell culture media is paramount to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for assessing the stability of this compound in cell culture media and outlines the key components of the Tie2 signaling pathway.
Tie2 Signaling Pathway
The Tie2 signaling pathway is a complex network that governs vascular homeostasis. The binding of Angiopoietin-1 (Ang1) to the Tie2 receptor induces receptor phosphorylation and activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[7][8] This activation promotes endothelial cell survival, suppresses inflammation, and enhances vascular stability.[2][7] Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, blocking Ang1-mediated Tie2 activation.[1][2]
Data Presentation: Stability of this compound
The stability of a compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum components.[9] A systematic assessment of stability over time is crucial. The following tables provide a template for presenting stability data for this compound.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time Point (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10 | 100 |
| 2 | - | - |
| 4 | - | - |
| 8 | - | - |
| 24 | - | - |
| 48 | - | - |
Table 2: Stability of this compound in Serum-Free DMEM at 37°C
| Time Point (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10 | 100 |
| 2 | - | - |
| 4 | - | - |
| 8 | - | - |
| 24 | - | - |
| 48 | - | - |
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound in cell culture media.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation : Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[10] Aliquot the stock solution into amber, tightly sealed vials to minimize exposure to light and moisture and store at -20°C or below.[9]
-
Working Solution Preparation : On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution. Prepare the working solution by diluting the stock solution in the desired cell culture medium (e.g., DMEM with 10% FBS or serum-free DMEM) to the final experimental concentration (e.g., 10 µM).[9] Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent toxicity.[10][11]
Protocol 2: Stability Assessment in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over a time course.
-
Preparation of Incubation Medium : Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[10]
-
Incubation : Add the prepared working solution of this compound to the pre-warmed cell culture medium. Incubate the medium at 37°C in a humidified incubator with 5% CO₂.[9][10]
-
Sample Collection : Collect aliquots of the medium at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[9] The 0-hour time point should be collected immediately after the addition of the inhibitor.
-
Sample Quenching and Storage : To halt any potential degradation, immediately add a quenching solution (e.g., ice-cold acetonitrile) to the collected aliquots.[10] Store the quenched samples at -80°C until analysis.[10]
-
Control : Include a control with the compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability.[10]
Protocol 3: Quantification of this compound by LC-MS/MS
The concentration of the parent compound in the collected samples can be quantified using a sensitive and specific analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][12]
-
Sample Preparation : Thaw the stored samples and centrifuge to pellet any precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis : Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the specific mass and fragmentation pattern of this compound.
-
Data Analysis : Plot the percentage of the remaining compound against time to determine the stability profile.[10] The percentage remaining is calculated by comparing the peak area of the inhibitor at each time point to the peak area at the 0-hour time point.
Troubleshooting
Table 3: Common Issues and Solutions in Stability Assessment
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Degradation | - Inherent instability in aqueous solution at 37°C.[9]- Reaction with media components.[9]- pH instability.[9] | - Assess stability in a simpler buffer like PBS.[9]- Compare stability in serum-containing vs. serum-free media.[9]- Monitor and ensure the stability of the media's pH.[9] |
| High Variability | - Inconsistent sample handling.- Issues with the analytical method.- Incomplete solubilization.[9] | - Ensure precise timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the compound in the stock and working solutions. |
| Low Recovery | - Adsorption to plasticware.- Cellular uptake (if cells are present). | - Use low-protein-binding plates and pipette tips.[9]- Include a control without cells to assess non-specific binding.[9] |
References
- 1. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 4. Reactome | Tie2 Signaling [reactome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Evaluating Angiogenesis Inhibition with Tie2 Kinase Inhibitor 1 in a Matrigel Plug Assay
Introduction
The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1][2] The receptor tyrosine kinase Tie2, expressed predominantly on endothelial cells, is activated by its ligand, Angiopoietin-1 (Ang1), to promote vascular quiescence and integrity through downstream pathways like PI3K/Akt.[1][3][4] Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic factors like VEGF.[1][5] Given its central role, targeting the Tie2 kinase is a promising strategy for inhibiting pathological angiogenesis in diseases such as cancer.[2][6]
Tie2 kinase inhibitor 1 is a selective and potent inhibitor of Tie2, demonstrating anti-angiogenic and anti-cancer activity.[7][8][9] This document provides a detailed protocol for evaluating the efficacy of this compound using the in vivo Matrigel plug assay, a widely accepted method for quantifying angiogenesis.[10][11] In this assay, a basement membrane extract (Matrigel) mixed with pro-angiogenic factors is implanted subcutaneously in mice, where it forms a solid plug and induces the formation of new blood vessels.[11][12][13] The extent of this neovascularization can be quantified to assess the efficacy of anti-angiogenic compounds delivered systemically.[12][14]
Mechanism of Action and Signaling Pathway
This compound functions by binding to the ATP-binding site within the Tie2 receptor's kinase domain.[15] This action blocks the autophosphorylation of tyrosine residues that normally occurs upon ligand binding, thereby inhibiting the activation of downstream signaling cascades responsible for endothelial cell survival, migration, and vessel stabilization.[4][15] The inhibitor shows high selectivity for Tie2 over other kinases such as VEGFR2 and p38, making it a targeted agent for modulating the Angiopoietin/Tie2 axis.[7]
References
- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tie-2 antagonists and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Anti-angiogenesis | AmBeed.com [ambeed.com]
- 10. mdpi.com [mdpi.com]
- 11. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Application Notes and Protocols: Tie2 Kinase Inhibitor 1 for Endothelial Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like cancer and inflammatory diseases.[1][2] The Tie2 receptor tyrosine kinase and its angiopoietin ligands are key regulators of vascular development and stability.[3][4][5] Tie2, expressed predominantly on endothelial cells, plays a crucial role in endothelial cell survival, migration, and the formation of vascular networks.[5][6][7] Dysregulation of the Tie2 signaling pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.[2]
Tie2 kinase inhibitor 1 is a potent and selective inhibitor of the Tie2 receptor kinase with an IC50 of 250 nM.[8][9] By binding to the ATP-binding site of the Tie2 kinase domain, it blocks autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT pathway, which is essential for endothelial cell function.[7][10][11] This application note provides a detailed protocol for utilizing this compound in an in vitro endothelial tube formation assay, a widely used method to assess angiogenesis.[1][12]
Principle of the Endothelial Tube Formation Assay
The endothelial tube formation assay is a rapid and quantitative method to evaluate the ability of endothelial cells to form capillary-like structures in vitro.[1][12] When cultured on a basement membrane extract (BME), such as Matrigel® or Geltrex™, endothelial cells migrate, align, and differentiate to form a network of interconnected tubes.[1] This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of nodes, and number of meshes, serves as an indicator of pro- or anti-angiogenic activity.[1]
Tie2 Signaling Pathway in Angiogenesis
The binding of the ligand Angiopoietin-1 (Ang-1) to the Tie2 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream signaling cascades, most notably the PI3K/AKT pathway, which promotes endothelial cell survival and migration. The Ras/MAPK pathway can also be activated, contributing to cell proliferation. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream effects and disrupting tube formation.
Caption: Tie2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is a general guideline for performing an endothelial tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and can be adapted for other endothelial cell types.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6[13]
-
Endothelial Cell Growth Medium (EGM-2)
-
Reduced serum medium (e.g., DMEM with 0.2% FBS)[1]
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)
-
This compound (dissolved in DMSO)[14]
-
Vehicle control (DMSO)
-
96-well tissue culture plate, pre-cooled[15]
-
Trypsin/EDTA solution[16]
-
Trypsin Neutralizer Solution[16]
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Experimental Workflow
Caption: Experimental workflow for the endothelial tube formation assay.
Detailed Procedure
Day 1: Cell Preparation
-
Culture HUVECs in EGM-2 until they reach 70-90% confluency.[15] Use cells between passages 2 and 6 for optimal results.[13]
-
One day prior to the assay, replace the growth medium with reduced serum medium to serum-starve the cells for 18-24 hours.[1] This helps to reduce basal signaling and increase sensitivity to angiogenic stimuli.
-
Thaw the Basement Membrane Extract (BME) on ice in a 4°C refrigerator overnight.[16] It is critical to keep the BME cold to prevent premature polymerization.
Day 2: Assay Execution
-
Coat Plate with BME:
-
Prepare Cell Suspension and Inhibitor Treatment:
-
Harvest the serum-starved HUVECs using Trypsin/EDTA.[16] Neutralize the trypsin and centrifuge the cells at 300 x g for 3 minutes.[15]
-
Resuspend the cell pellet in a small volume of non-supplemented basal medium (e.g., Medium 200PRF or EBM-2) and perform a cell count.
-
Prepare a working stock of this compound. Since the IC50 is 250 nM, a suggested starting concentration range for the assay is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Always include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[17]
-
Dilute the HUVECs in non-supplemented basal medium to a final concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.[15]
-
Prepare the final cell suspensions for each condition by adding the appropriate volume of this compound stock or vehicle control. The final volume per well will be 100 µL.
-
-
Seeding Cells:
-
Carefully add 100 µL of the cell suspension (containing 1 x 10⁴ to 1.5 x 10⁴ cells) on top of the solidified BME gel.[15] Avoid disturbing the gel layer.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 4 to 18 hours.[15] Tube formation typically begins within 2-4 hours and peaks between 6 and 12 hours.[1] The optimal incubation time should be determined empirically for your specific cell type and conditions.
-
(Optional) For fluorescent imaging, cells can be pre-labeled with 2 µg/mL Calcein AM for 30 minutes at 37°C before harvesting.[12][16]
-
Visualize and capture images of the tube networks using an inverted phase-contrast or fluorescence microscope.
-
-
Quantification:
-
Quantify the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Common parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Data Presentation
Summarize the quantitative data in a table to facilitate comparison between different concentrations of the this compound and the control. Calculate the percentage of inhibition relative to the vehicle control.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | % Inhibition of Tube Length | Number of Nodes | % Inhibition of Nodes | Number of Meshes | % Inhibition of Meshes |
| Vehicle Control | 0 (DMSO) | 12540 ± 850 | 0% | 150 ± 15 | 0% | 85 ± 9 | 0% |
| Tie2 Inhibitor 1 | 0.1 | 11300 ± 790 | 9.9% | 138 ± 12 | 8.0% | 75 ± 8 | 11.8% |
| Tie2 Inhibitor 1 | 0.5 | 7520 ± 610 | 40.0% | 85 ± 10 | 43.3% | 40 ± 6 | 52.9% |
| Tie2 Inhibitor 1 | 1.0 | 4260 ± 450 | 66.0% | 42 ± 7 | 72.0% | 18 ± 4 | 78.8% |
| Tie2 Inhibitor 1 | 5.0 | 1880 ± 230 | 85.0% | 15 ± 4 | 90.0% | 5 ± 2 | 94.1% |
| Tie2 Inhibitor 1 | 10.0 | 950 ± 150 | 92.4% | 6 ± 2 | 96.0% | 1 ± 1 | 98.8% |
| Positive Control | Suramin (100 µM) | 2500 ± 300 | 80.1% | 25 ± 5 | 83.3% | 10 ± 3 | 88.2% |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary.
Troubleshooting
-
No or Poor Tube Formation:
-
High Variability:
-
BME Distribution: Ensure even coating of BME in each well.
-
Cell Clumping: Filter the cell suspension to ensure a single-cell suspension before plating.[18]
-
-
Inhibitor Toxicity:
-
Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the observed inhibition is not due to cytotoxicity.
-
Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[17]
-
Conclusion
This protocol provides a robust framework for assessing the anti-angiogenic potential of this compound using the endothelial tube formation assay. By selectively targeting the Tie2 kinase, this inhibitor is expected to produce a dose-dependent reduction in the formation of capillary-like structures. The quantitative data derived from this assay are crucial for characterizing the inhibitor's efficacy and mechanism of action in vitro, providing valuable insights for drug development professionals in the field of angiogenesis research.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tie-2 antagonists and how do they work? [synapse.patsnap.com]
- 6. This compound | Anti-angiogenesis | AmBeed.com [ambeed.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. How to Use Inhibitors [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating a Selective Tie2 Kinase Inhibitor in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] The receptor tyrosine kinase Tie2, expressed primarily on endothelial cells, plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] In the context of oncology, the Tie2 pathway is often hijacked by tumors to promote vascularization, which is essential for tumor growth, progression, and metastasis.[1][4] Angiopoietin-2 (Ang2), a key ligand for Tie2, is frequently upregulated in the tumor microenvironment and, in the presence of Vascular Endothelial Growth Factor (VEGF), promotes an angiogenic switch.[1]
Targeting this pathway presents a promising anti-cancer strategy. Small molecule inhibitors designed to block the kinase activity of Tie2 can disrupt tumor angiogenesis, leading to reduced tumor growth.[5] This document provides a comprehensive protocol for evaluating the in vivo efficacy of a selective Tie2 kinase inhibitor, hereafter referred to as "Tie2 Kinase Inhibitor 1," using a human tumor xenograft mouse model. The protocols detailed below cover cell line selection, xenograft establishment, inhibitor preparation and administration, and endpoint analyses including tumor growth inhibition and assessment of microvessel density.
Signaling Pathway
The Tie2 signaling cascade is initiated by the binding of angiopoietin ligands, primarily Angiopoietin-1 (Ang1) for vessel stability and Angiopoietin-2 (Ang2) as a context-dependent antagonist or agonist.[1][6] Upon ligand binding, Tie2 dimerizes and autophosphorylates, activating downstream pathways such as the PI3K/Akt cascade, which promotes endothelial cell survival and quiescence.[3][7] this compound blocks this phosphorylation event, thereby inhibiting downstream signaling and disrupting tumor-associated angiogenesis.
Figure 1. Simplified Tie2 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables represent typical data obtained from a xenograft study evaluating a Tie2 kinase inhibitor. These values are illustrative and will vary based on the specific tumor model, compound, and experimental conditions.
Table 1: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | 50 mg/kg, i.p., 2x/week | 1250 ± 150 | - |
| Tie2 Inhibitor 1 | 50 mg/kg, i.p., 2x/week | 488 ± 95 | 61% |
Table 2: Effect of this compound on Microvessel Density (MVD)
| Treatment Group | Mean Microvessel Density (Vessels/mm²) | % Reduction in MVD |
|---|---|---|
| Vehicle Control | 112 ± 15 | - |
| Tie2 Inhibitor 1 | 58 ± 9 | 48% |
Experimental Workflow
The overall experimental process follows a sequential workflow from initial cell culture to final data analysis.
Figure 2. High-level workflow for the xenograft mouse model study.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line known to induce angiogenesis (e.g., A549 - lung carcinoma, HT-29 - colon carcinoma).
-
Animals: 6- to 8-week-old female athymic nude mice.[8]
-
This compound: Synthesized and purified small molecule.
-
Vehicle: Appropriate solvent for the inhibitor (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Cell Culture Media: RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Implantation: Matrigel® Basement Membrane Matrix, sterile Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Tools: Digital calipers, sterile syringes and needles (27G), surgical tools for tissue harvesting.
-
Immunohistochemistry: Formalin (10%), Paraffin, anti-CD31 antibody, secondary antibodies, DAB substrate kit.[9][10]
Cell Culture and Preparation
-
Culture the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells using Trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[11] Keep the cell suspension on ice until injection.
Xenograft Implantation
-
Allow mice to acclimatize for at least one week prior to any procedures.[12]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27G needle.[11]
-
Monitor the animals for recovery from anesthesia and for general health post-injection.
Preparation and Administration of this compound
-
Preparation: On each day of dosing, prepare a fresh formulation of this compound. Weigh the required amount of the inhibitor and dissolve it in the vehicle. Vortex or sonicate briefly to ensure a homogenous suspension.[12]
-
Dosage: A typical dose for a novel kinase inhibitor might be 50 mg/kg.[8]
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Record the body weight of each mouse to calculate the precise injection volume.
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.[8]
-
Follow the predetermined dosing schedule (e.g., twice weekly for 3-6 weeks).[8]
-
Tumor Growth Monitoring and Endpoint
-
Measure the tumor dimensions (length and width) twice weekly using digital calipers.[4][11]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (Length x Width²) / 2 .[4][13][14]
-
Record the body weight of each animal twice weekly as a measure of systemic toxicity.
-
The study should be terminated when tumors in the control group reach the protocol-defined maximum size (e.g., 1500-2000 mm³) or after a pre-set duration.
-
At the endpoint, euthanize the mice using a humane, approved method.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry. The remaining tissue can be snap-frozen for other analyses.
Immunohistochemistry (IHC) for Microvessel Density
-
Process the formalin-fixed tumor tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., Tris buffer, pH 10).[10]
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.[9][15]
-
Apply a suitable HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Quantification:
-
Scan the slides to create whole-slide images.
-
Identify "hot spots" of high vascularity or use a systematic random sampling method.[16]
-
Count the number of CD31-positive vessels in several high-power fields (e.g., 200x magnification).
-
Express the microvessel density (MVD) as the average number of vessels per square millimeter (vessels/mm²).[17]
-
References
- 1. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiopoietin—Tie System: Common Signaling Pathways for Angiogenesis, Cancer, and Inflammation | Obgyn Key [obgynkey.com]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination | MDPI [mdpi.com]
- 6. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Tie2 Following Treatment with a Tie2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular development, angiogenesis, and vascular stability.[1][2] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and vascular diseases.[3] Consequently, inhibitors of Tie2 kinase activity are of significant interest in drug development. This document provides a detailed protocol for assessing the efficacy of a Tie2 kinase inhibitor by measuring the phosphorylation status of Tie2 at tyrosine 992 (Tyr992), a major autophosphorylation site, using Western blotting.[4]
Tie2 Signaling Pathway
The binding of angiopoietin-1 (Ang-1) to the Tie2 receptor, which is primarily expressed on endothelial cells, induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][6] This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival, migration, and vessel maturation.[2][7] Tie2 kinase inhibitors function by blocking this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Figure 1: Simplified Tie2 Signaling Pathway and Point of Inhibition.
Experimental Protocol
This protocol outlines the steps for treating cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with a Tie2 kinase inhibitor, stimulating with Ang-1, and subsequently analyzing the phosphorylation of Tie2 by Western blot.
Materials and Reagents
-
Cell Culture: HUVECs, endothelial cell growth medium, fetal bovine serum (FBS), and standard cell culture plastics.
-
Reagents for Treatment: Recombinant Human Angiopoietin-1 (Ang-1), Tie2 Kinase Inhibitor 1.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.[8][9]
-
Western Blotting Reagents:
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4][10]
-
Wash buffer: TBST
-
Primary antibodies:
-
Rabbit anti-phospho-Tie2 (Tyr992) antibody
-
Rabbit anti-total-Tie2 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Experimental Workflow
Figure 2: Western Blot Workflow for p-Tie2 Analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in a basal medium to reduce basal receptor phosphorylation.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0, 10, 100, 250, 1000 nM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with Ang-1 (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-Tie2 (Tyr992) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total Tie2 levels, the membrane can be stripped of the p-Tie2 antibodies and re-probed.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with a primary antibody against total Tie2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Finally, re-probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
The chemiluminescent signals should be quantified using densitometry software (e.g., ImageJ). The p-Tie2 signal should be normalized to the total Tie2 signal, which is then normalized to the loading control signal. The data can be presented as a fold change relative to the Ang-1 stimulated control.
Table 1: Densitometric Analysis of p-Tie2 Levels Following this compound Treatment
| Treatment Group | Ang-1 (100 ng/mL) | This compound (nM) | Normalized p-Tie2 / Total Tie2 Ratio (Arbitrary Units) | Fold Change vs. Ang-1 Control |
| Unstimulated Control | - | 0 | 0.15 | 0.12 |
| Vehicle Control | + | 0 (DMSO) | 1.25 | 1.00 |
| Inhibitor Treatment | + | 10 | 0.98 | 0.78 |
| Inhibitor Treatment | + | 100 | 0.45 | 0.36 |
| Inhibitor Treatment | + | 250 | 0.18 | 0.14 |
| Inhibitor Treatment | + | 1000 | 0.05 | 0.04 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of Tie2 kinase inhibitors. The key to a successful experiment is careful sample preparation, the inclusion of appropriate controls, and the use of specific antibodies for phosphorylated and total protein. The use of a BSA-based blocking buffer is often recommended for phospho-protein detection to reduce background noise.[10] By quantifying the reduction in Ang-1-induced Tie2 phosphorylation, researchers can effectively determine the potency and cellular activity of their inhibitor compounds.
References
- 1. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to Tie2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 kinase signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Dysregulation of the Tie2 pathway, primarily through the angiopoietin ligands (Ang1 and Ang2), is implicated in tumor growth, metastasis, and resistance to therapy. Tie2 kinase inhibitor 1 is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase, demonstrating anti-angiogenic and anti-tumor activity. These application notes provide a comprehensive overview of cancer cell lines sensitive to this inhibitor and detailed protocols for assessing its biological effects.
Sensitive Cell Lines and In Vivo Models
Several cell lines have been identified as responsive to the inhibition of the Tie2 signaling pathway. The sensitivity varies, with some cell lines exhibiting direct cytotoxic effects while others show increased susceptibility to other therapeutic modalities.
Table 1: Cell Lines Sensitive to this compound
| Cell Line | Cancer Type | Key Findings | Quantitative Data (IC50) |
| HEL | Erythroleukemia | Moderate cellular inhibitory activity. | 232 nM[1][2][3] |
| MOPC-315 | Plasmacytoma | Modest dose-dependent delay in tumor growth in a xenograft model.[1] | Not Applicable |
| MDA-MB-231 | Breast Carcinoma | Expresses Tie2; inhibition of the Tie2 pathway sensitizes cells to T cell-mediated killing.[4] | Not Applicable |
| LNCaP | Prostate Carcinoma | Expresses Tie2; inhibition of the Tie2 pathway sensitizes cells to T cell-mediated killing.[4] | Not Applicable |
| OV17-1 | Ovarian Carcinoma | Expresses Tie2; inhibition of the Tie2 pathway sensitizes cells to T cell-mediated killing.[4] | Not Applicable |
Tie2 Signaling Pathway
The Tie2 signaling pathway plays a pivotal role in vascular stability and angiogenesis. The binding of the agonist ligand Angiopoietin-1 (Ang1) to the Tie2 receptor on endothelial cells promotes receptor phosphorylation and downstream signaling cascades, leading to cell survival and vessel maturation. Conversely, the antagonist Angiopoietin-2 (Ang2) can competitively inhibit Ang1 binding, leading to vascular destabilization. This compound acts by blocking the ATP-binding site of the Tie2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on sensitive cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEL cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot for Tie2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of the Tie2 receptor.
Materials:
-
OV17-1 or other Tie2-expressing cells
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992) and anti-total-Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed OV17-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Tie2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Tie2. A reduction in phosphorylation at site pY992 is expected in treated cells.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in sensitive cell lines following treatment with this compound.
Materials:
-
Sensitive cell line (e.g., HEL cells)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
This compound demonstrates significant activity against specific cancer cell lines, either through direct inhibition of cell viability or by sensitizing them to other anti-cancer mechanisms. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this inhibitor and to elucidate its precise mechanisms of action in various cancer contexts. These methodologies are essential for the preclinical evaluation and development of novel cancer therapies targeting the Tie2 signaling pathway.
References
Troubleshooting & Optimization
Tie2 kinase inhibitor 1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tie2 kinase inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Tunica Interna Endothelial Cell Kinase 2 Inhibitor, is a potent and selective inhibitor of the Tie2 kinase, an endothelial cell-specific receptor tyrosine kinase crucial for angiogenesis and vascular stability.[1][2] Like many small molecule kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of kinases, this compound is lipophilic and exhibits low aqueous solubility.[3] This poor solubility can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing compound precipitation and affecting the accuracy and reproducibility of results.[3][4]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) are suitable solvents.[5] When preparing stock solutions, it is advisable to use anhydrous DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower.[3] The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, while still maintaining solubility.[3] It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.[7]
Q4: How can I improve the solubility of this compound in my aqueous working solution?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
Lower the Final Concentration: Working at a lower final concentration of the inhibitor is the most direct approach to avoid exceeding its solubility limit.[8]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the inhibitor in solution.[8]
-
Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[8]
-
Adjust Buffer pH: The solubility of many kinase inhibitors is pH-dependent. If the inhibitor is a weak base, lowering the pH of the aqueous buffer can increase its solubility.[3]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[3][8]
Q5: How should I store this compound to ensure its stability?
Proper storage is crucial to prevent degradation. The solid compound should be stored at -20°C.[5][6] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[6] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.[8] - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[8] - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[8] - Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[7] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.[8] - Prepare fresh dilutions from a frozen stock solution for each experiment.[8] - Consider the use of solubility enhancers like surfactants.[3] |
| Inconsistent experimental results. | The compound may not be fully dissolved, or it may be degrading. | - Ensure the stock solution is completely dissolved before use; gentle warming to 37°C or sonication can aid dissolution.[3] - Prepare fresh working solutions for each experiment.[8] - Store stock solutions properly in single-use aliquots to avoid freeze-thaw cycles.[3][6] |
Quantitative Solubility Data
| Solvent / Solvent System | Solubility | Reference |
| DMSO | ≥22 mg/mL | [9] |
| DMSO | 35 mg/mL (79.63 mM) | [6][10] |
| DMSO | ~10 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [5] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [5][11] |
| Water | Insoluble | [6][10] |
| Ethanol | Insoluble | [6][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound powder. The formula weight is 439.5 g/mol .[5]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary, but ensure to check for compound stability at this temperature.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[3][6]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in an aqueous buffer after dilution from a DMSO stock.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution with DMSO to create a range of concentrations.
-
Add Aqueous Buffer: To each well, add a fixed volume of your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is kept constant and low (e.g., ≤ 1%).
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow any potential precipitation to equilibrate.
-
Observe and Quantify: Visually inspect each well for signs of precipitation or cloudiness. For a more quantitative measurement, you can use nephelometry to measure turbidity or centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.[3][12] The highest concentration that remains clear is considered the kinetic solubility.
Visualizations
Caption: Tie2 signaling pathway and the mechanism of action for this compound.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tie2 Kinase Inhibitor 1 Concentration In Vitro
Welcome to the technical support center for optimizing the in vitro concentration of Tie2 Kinase Inhibitor 1. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and reference data to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting concentration range for this compound in a new in vitro experiment?
A1: The effective concentration of a kinase inhibitor can vary based on the assay type (biochemical vs. cell-based) and the specific cell line used. For this compound, a broad initial dose-response experiment is recommended, starting from a wide range, such as 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1] Based on published data, the biochemical IC50 is approximately 0.25 µM, while the cellular IC50 in HEL cells is around 232 nM.[2][3] Therefore, a logarithmic or semi-log dilution series centered around these values would be an efficient starting point.
Q2: How do I determine the optimal concentration and IC50 value for my specific cell line?
A2: The optimal concentration is best determined by generating a dose-response curve. This involves treating your cells with serial dilutions of the inhibitor and measuring a relevant biological endpoint.[1] Key steps include:
-
Select an Endpoint: Choose an assay that reflects Tie2 activity, such as inhibition of Angiopoietin-1 (Ang1)-induced Tie2 phosphorylation (Western Blot or In-Cell Western) or a downstream functional outcome like cell viability or migration.[4][5]
-
Perform Serial Dilutions: Prepare a series of inhibitor concentrations (e.g., 8-10 points) in your cell culture medium. A 3-fold or 5-fold dilution series is common.
-
Treat Cells: Add the inhibitor dilutions to your cells and incubate for a predetermined time.
-
Measure Response: Quantify the selected endpoint.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration required to inhibit the biological response by 50%.[1][6]
Q3: My inhibitor has low solubility in aqueous media. How should I prepare my stock and working solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-35 mg/mL).[2][7]
-
Stock Solution: Prepare a concentrated stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8]
-
Working Solutions: For experiments, dilute the DMSO stock into your aqueous culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5% v/v, and not exceeding 1%) to avoid solvent-induced artifacts or cytotoxicity.[9] Always prepare a "vehicle control" with the same final concentration of DMSO as your highest inhibitor dose to properly assess the effect of the solvent.
Q4: I am not observing any inhibition of Tie2 phosphorylation in my cell-based assay. What are the possible causes?
A4: This issue can arise from several factors. Refer to the troubleshooting workflow below, but consider these common points:
-
Inhibitor Potency: Verify the integrity and concentration of your inhibitor stock.
-
Cellular Uptake: The inhibitor may not be effectively entering the cells. Ensure the incubation time is sufficient.
-
Tie2 Activation: Confirm that you are achieving robust Tie2 phosphorylation in your positive control (e.g., Ang1 stimulation). Without strong baseline activation, it is impossible to measure inhibition.
-
Assay Conditions: Check the concentration of ATP if using a cell lysate-based assay, as high intracellular ATP levels can compete with ATP-competitive inhibitors.[10]
-
Antibody Quality: Ensure your primary antibodies for phosphorylated Tie2 (p-Tie2) and total Tie2 are specific and validated for your application (e.g., Western Blot).
Q5: What is the difference between a biochemical assay and a cell-based assay for determining inhibitor concentration?
A5:
-
Biochemical Assays: These are cell-free systems that use purified, recombinant Tie2 kinase, a substrate, and ATP to measure the direct inhibitory effect on the enzyme's catalytic activity.[9][11] They are useful for determining direct potency (e.g., IC50) without the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[12] They account for factors like cell membrane permeability, intracellular target engagement, and competition with endogenous molecules like ATP.[13] Results from cell-based assays are often considered more physiologically relevant for predicting in vivo efficacy.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Values can vary depending on the specific compound and assay conditions.
| Inhibitor Name | Assay Type | Target/Cell Line | Reported IC50 | Reference(s) |
| This compound | Biochemical | Tie2 Kinase | 0.25 µM (250 nM) | [2][14] |
| This compound | Cell-based | HEL cells | 232 nM | [2][7] |
| Rebastinib | Biochemical | Tie2 Kinase | 0.63 nM | [10] |
| Rebastinib | Cell-based | HUVEC | 0.058 nM | [10] |
| Tie2 Kinase Inhibitor 2 | Biochemical | Tie2 Kinase | 1 µM | [8] |
| Pexmetinib | Cell-based | HEK-293 cells | 18 nM | [14] |
| Staurosporine | Biochemical | Tie2 Kinase | 79 nM | [11] |
Experimental Protocols
Protocol 1: Biochemical Tie2 Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits designed to measure kinase activity by quantifying ADP production.[9][15]
Materials:
-
Recombinant human Tie2 kinase
-
Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Inhibitor Dilution: Prepare a 10-fold serial dilution of this compound in 1x Kinase Assay Buffer, ensuring the final DMSO concentration remains constant across all dilutions.
-
Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted inhibitor to "Test Inhibitor" wells.
-
Add 2.5 µL of the diluent solution (buffer with DMSO) to "Positive Control" and "Blank" wells.
-
-
Initiate Reaction:
-
Add 10 µL of diluted Tie2 kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" well.
-
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Read Plate: Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other values. Calculate percent inhibition relative to the "Positive Control" and plot the results to determine the IC50 value.[6]
Protocol 2: Cell-Based Tie2 Phosphorylation Assay (Western Blot)
This protocol measures the ability of the inhibitor to block ligand-induced Tie2 autophosphorylation in endothelial cells.
Materials:
-
Human endothelial cells (e.g., HUVECs, EA.hy926)
-
Complete culture medium
-
Serum-free medium
-
Recombinant human Angiopoietin-1 (Ang1)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tie2 (p-Tie2), anti-total-Tie2, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Seed endothelial cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Add varying concentrations of this compound (and a vehicle control) to the wells. Incubate for 1-2 hours.
-
Ligand Stimulation: Add Ang1 to the wells at a predetermined optimal concentration (e.g., 150-400 ng/ml) to stimulate Tie2 phosphorylation.[16] Incubate for 15-30 minutes. Include an unstimulated control (no Ang1).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-p-Tie2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-Tie2 and then anti-Actin antibodies to ensure equal protein loading and to normalize the phosphorylation signal.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-Tie2 signal to the total Tie2 signal for each sample.
Visualizations
Caption: The Tie2 signaling pathway and point of intervention.
Caption: Workflow for optimizing Tie2 inhibitor concentration in vitro.
Caption: Troubleshooting decision tree for in vitro inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Tie2 kinase inhibitor 1
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Tie2 Kinase Inhibitor 1. The information is designed to help address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[1][2] By binding to the ATP-binding site in the kinase domain, it blocks the autophosphorylation of the receptor.[2] This action prevents the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival, migration, and vascular stabilization.[3][4][5] The inhibitor effectively blocks the biological effects stimulated by the Tie2 ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[6][7]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research to study angiogenesis (the formation of new blood vessels) and vascular stability.[2][8] Because the Tie2 signaling pathway is critical for these processes, the inhibitor is a valuable tool for investigating pathological conditions characterized by abnormal blood vessel growth, such as cancer and certain retinal vascular diseases.[3][6]
Q3: Is this compound selective? What are its common off-targets?
A3: this compound is a selective inhibitor, but like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. It shows significantly greater potency for Tie2 compared to p38 MAP kinase.[1][9] It also has over 10-fold selectivity for Tie2 compared to other receptor tyrosine kinases involved in angiogenesis, such as VEGFR2, VEGFR3, and PDGFRβ.[1] Awareness of these potential off-targets is crucial for interpreting experimental results.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, stock solutions should be prepared by dissolving the compound in fresh, anhydrous DMSO.[1] It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cellular effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Tie2 Phosphorylation
You observe variable or no reduction in phosphorylated Tie2 (p-Tie2) levels in your Western blot or ELISA experiments.
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of existing stock solutions. Confirm the inhibitor's activity using a cell-free in vitro kinase assay if possible. |
| Incorrect Inhibitor Concentration | Verify the IC50 value for your specific cell line, as it can vary.[1] Perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1 µM to 10 µM). |
| Insufficient Incubation Time | Optimize the incubation time. A typical starting point is 1-2 hours of pre-incubation with the inhibitor before stimulating the cells with an agonist like Ang1. |
| Low Tie2 Expression/Activation | Confirm that your cell model expresses sufficient levels of Tie2.[7] Ensure you are stimulating the pathway effectively with an appropriate agonist (e.g., Angiopoietin-1) to induce detectable phosphorylation. |
| Assay Protocol Issues | Ensure that phosphatase inhibitors are included in all lysis buffers to protect the phosphorylation status of Tie2 during sample preparation. Use a well-validated phospho-specific antibody for detection. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
You observe significant cell death or phenotypic changes that are not consistent with Tie2 inhibition alone.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | High concentrations can lead to off-target kinase inhibition (e.g., VEGFR2, p38) or general cytotoxicity.[1][10] Lower the concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold.[11] |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤0.1%). Run a vehicle control (DMSO only) at the same concentration used for your inhibitor treatment. |
| Cell Line Sensitivity | Different cell lines can have varied sensitivities to kinase inhibitors. The observed effect may be specific to your chosen model. Consider validating key findings in a secondary cell line. |
| Inhibition of Other Kinases | The phenotype may be due to inhibition of known off-targets.[10] If you suspect inhibition of a specific kinase (e.g., VEGFR2), you can test for effects on that pathway directly (e.g., by measuring VEGF-induced signaling). |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of the compound against Tie2 and common off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Tie2) |
| Tie2 | 250 | 1 |
| VEGFR2 | >2,500 | >10 |
| VEGFR3 | >2,500 | >10 |
| PDGFRβ | >2,500 | >10 |
| p38 MAPK | 50,000 | 200 |
Data is representative and compiled from published sources.[1][9]
Experimental Protocols
Protocol 1: Western Blot for Tie2 Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on Ang1-induced Tie2 phosphorylation in endothelial cells (e.g., HUVECs).
-
Cell Culture: Plate endothelial cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 2 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Add Angiopoietin-1 (Ang1) agonist (e.g., 200 ng/mL) to the media and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Tie2 (p-Tie2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Tie2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. What are Tie-2 antagonists and how do they work? [synapse.patsnap.com]
- 7. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Anti-angiogenesis | AmBeed.com [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Tie2 kinase inhibitor 1 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Tie2 Kinase Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known selectivity?
A1: this compound is a potent, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase, with an IC50 of 250 nM.[1][2] It was developed as an optimized derivative of SB-203580.[2] Its known selectivity profile indicates significant selectivity for Tie2 over several other kinases.[2][3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[4] This is a common challenge due to the structural similarity of the ATP-binding pocket across the human kinome.[5] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[4][6]
Q3: "this compound" is a derivative of SB-203580. What are the known off-targets of SB-203580?
A3: SB-203580 is a well-characterized p38 MAPK inhibitor that is known to inhibit other kinases, which could be potential off-targets for its derivatives.[7] Known off-targets for SB-203580, inhibited with similar or greater potency than p38, include RIPK2, GAK, and CK1δ.[7][8] Awareness of the parent compound's selectivity profile can guide the investigation of potential off-targets for this compound.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: A multi-faceted approach is recommended. This includes performing dose-response experiments, using a structurally unrelated Tie2 inhibitor to see if the same phenotype is produced, and employing genetic approaches like siRNA or CRISPR/Cas9 to knock down Tie2 and observe if the resulting phenotype matches that of inhibitor treatment. Comparing your results with the known functions of the Tie2 signaling pathway is also crucial.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify unintended targets.[4] 3. Use a structurally unrelated Tie2 inhibitor to see if the toxicity persists. | Identification of unintended kinase targets. A persistent cytotoxic effect across different scaffolds may suggest it is an on-target effect. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | The inhibitor may be hitting an off-target kinase that has an opposing biological function or is part of a feedback loop.[9] | 1. Validate the phenotype with a genetic approach (siRNA/CRISPR) to knockdown Tie2. 2. Perform a phosphoproteomics analysis to identify unexpectedly activated or inhibited signaling pathways.[10] | A clearer understanding of the cellular response to your inhibitor and whether the phenotype is on-target. |
| Inconsistent results between different cell lines or experimental batches. | Cell line-specific expression of off-target kinases or variability in experimental conditions. | 1. Test the inhibitor in multiple cell lines to check for consistent effects. 2. Standardize experimental conditions, including cell passage number and confluency. 3. Verify the expression of Tie2 in your cell lines via Western Blot or flow cytometry. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50 values) of this compound and its parent compound, SB-203580, against their primary targets and a selection of common off-targets.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Tie2 |
| Tie2 | 250 | - |
| p38 MAPK | 50,000 | 200-fold |
| VEGFR2 | >2,500 | >10-fold |
| VEGFR3 | >2,500 | >10-fold |
| PDGFR1β | >2,500 | >10-fold |
| Data is illustrative and compiled from public sources.[1][2][3] Actual values may vary depending on assay conditions. |
Table 2: Known Off-Targets of the Parent Compound SB-203580
| Target | IC50 (nM) |
| p38α/SAPK2a | 50 |
| p38β2/SAPK2b | 500 |
| LCK | >10,000 |
| GSK-3β | >10,000 |
| PKBα | >25,000 |
| RIPK2 | 21 |
| GAK | 30 |
| CK1 | 92 |
| Data is illustrative and compiled from public sources.[8] This data for the parent compound can help guide the investigation of potential off-targets for this compound. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration at least 10-fold higher than its on-target IC50 (e.g., 2.5 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases.
-
Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from [γ-³³P]ATP to a substrate.[11]
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, a specific substrate peptide, and the assay buffer.
-
Add this compound or a vehicle control (DMSO).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a predetermined time.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control.
-
A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to Tie2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing Tie2 (e.g., human umbilical vein endothelial cells - HUVECs) to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium.
-
Treat one aliquot of cells with this compound (e.g., 2.5 µM) and another with a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.[12]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 45°C to 65°C in 2°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to 4°C.[13]
-
-
Cell Lysis and Lysate Clarification:
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting using a primary antibody against Tie2.
-
-
Data Analysis:
-
Quantify the band intensities for Tie2 at each temperature for both the vehicle and inhibitor-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the percentage of soluble Tie2 against temperature to generate melt curves. A rightward shift in the melt curve in the presence of the inhibitor indicates target engagement.[13]
-
Protocol 3: Quantitative Phosphoproteomics
Objective: To identify on- and off-target effects of this compound by analyzing global changes in protein phosphorylation.
Methodology:
-
Cell Culture and SILAC Labeling:
-
Culture cells in media containing either "light" (standard) or "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids for several passages to achieve complete labeling.
-
-
Cell Treatment and Lysis:
-
Treat "heavy"-labeled cells with this compound and "light"-labeled cells with a vehicle control (DMSO).
-
Lyse the cells and combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the combined protein lysate with trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of phosphopeptides from the "light" and "heavy" samples.
-
A significant decrease in the phosphorylation of a known Tie2 substrate would confirm on-target activity.
-
Significant changes in the phosphorylation of other proteins may indicate off-target effects or downstream signaling events.[10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
preventing precipitation of Tie2 kinase inhibitor 1 in media
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of Tie2 kinase inhibitor 1 in cell culture media and ensure successful experimentation.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate concentration and unreliable results. This guide provides a step-by-step approach to identify and resolve this common issue.
Issue: Precipitate observed in media after adding this compound.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | The primary cause of precipitation is the inhibitor's poor solubility in aqueous solutions like cell culture media.[1] |
| Improper Dissolution Technique | Directly adding the solid inhibitor or a highly concentrated stock solution to the media can cause it to crash out of solution. |
| High Final Concentration | The desired final concentration in the media may exceed the inhibitor's solubility limit in that specific medium. |
| Solvent Concentration | A high percentage of the organic solvent (e.g., DMSO) used for the stock solution can be toxic to cells and may also affect inhibitor solubility when diluted.[2] |
| Media Components | Components in the cell culture media, such as proteins or high salt concentrations, can sometimes interact with the inhibitor and reduce its solubility.[3] |
Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting precipitation issues.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] The solubility in DMSO is reported to be between 10 mg/mL and 35 mg/mL.[1][4][5] For use in aqueous solutions like cell culture media, it is recommended to first dissolve the inhibitor in 100% DMSO to make a concentrated stock solution.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[1] It is generally considered insoluble in water and ethanol.[4][5]
Q3: How should I prepare my working solution to avoid precipitation?
A3: To prevent precipitation, you should first prepare a high-concentration stock solution in 100% DMSO. Then, serially dilute the stock solution in your cell culture medium to reach the desired final concentration. It is crucial to add the inhibitor to the media with gentle mixing. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.
Q4: What is the recommended storage condition for this compound solutions?
A4: The solid, crystalline form of the inhibitor is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for up to a year.[5] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent toxicity.[2] Typically, a final DMSO concentration of less than 0.5% is recommended, with many cell lines tolerating up to 0.1% without significant cytotoxic effects.[2] It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~10 mg/mL - 35 mg/mL | [1][4][5][6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | Insoluble | [4][5] |
| Ethanol | Insoluble | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (FW: 439.5 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the inhibitor is completely dissolved. The solution should be clear. If needed, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure (Two-Step Dilution):
-
Intermediate Dilution (100 µM):
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium.
-
Mix well by gentle pipetting or brief vortexing. This creates a 100 µM intermediate solution.
-
-
Final Dilution (10 µM):
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or swirling.
-
-
This final 10 µM working solution will have a final DMSO concentration of 0.1%.
-
Signaling Pathway
The Tie2 signaling pathway is crucial for angiogenesis and vascular stability. This compound blocks the autophosphorylation of the Tie2 receptor, thereby inhibiting downstream signaling cascades.
Caption: Simplified Tie2 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Enhancing the Bioavailability of Tie2 Kinase Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tie2 kinase inhibitor 1. The focus is on addressing challenges related to its bioavailability and providing actionable strategies for improvement.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
Q1: My this compound (CAS 948557-43-5) is precipitating out of my aqueous buffer during in vitro experiments. How can I resolve this?
A1: this compound is known to have low aqueous solubility.[1] For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] When diluting this stock into aqueous buffers, precipitation can occur. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts while maintaining solubility.
-
Sonication: After diluting the DMSO stock in your aqueous buffer, sonicate the solution to aid in dissolution.
-
Gentle Warming: If the compound's stability permits, gentle warming to 37°C can help dissolve the inhibitor.
-
Use of Excipients: Consider the use of solubility-enhancing excipients in your buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), at low concentrations.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 439.53 g/mol | [2] |
| Molecular Formula | C26H21N3O2S | [2] |
| CAS Number | 948557-43-5 | [3] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (up to 50 mM) | [1] |
| In Vitro IC50 (Tie2) | 250 nM | [4] |
Issue 2: Low Oral Bioavailability in Animal Models
Q2: I am observing low and variable exposure of this compound in my animal studies after oral administration. What are the likely causes and how can I improve this?
A2: The common use of intraperitoneal (i.p.) administration for in vivo studies with this compound suggests poor oral bioavailability.[1][2] This is a common challenge for many kinase inhibitors, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, high or low permeability).[5] The primary reasons for poor oral bioavailability are likely its low aqueous solubility and potentially poor membrane permeability.
Here are some strategies to enhance oral bioavailability:
-
Formulation Development:
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability.[6][7]
-
Lipid-Based Formulations: Formulating the inhibitor in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and enhance absorption.[8][9][10] This can include self-emulsifying drug delivery systems (SEDDS).
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline inhibitor in a polymer matrix to create an amorphous solid can improve its solubility and dissolution rate.
-
-
Chemical Modification:
Frequently Asked Questions (FAQs)
Q3: What is the typical in vivo dose and administration route for this compound in preclinical models?
A3: In published preclinical studies, this compound has been administered intraperitoneally (i.p.) at doses ranging from 25 to 50 mg/kg.[1][2]
Q4: How can I assess the intestinal permeability of this compound in vitro?
A4: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify if a compound is a substrate for efflux transporters.[15][16][17][18]
Q5: What is a general protocol for an in vivo pharmacokinetic study to determine the oral bioavailability of this compound?
A5: A typical pharmacokinetic study in rodents would involve the following steps.[19][20][21]
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study.
Q6: What signaling pathways are regulated by Tie2 kinase?
A6: Tie2 kinase is a receptor tyrosine kinase primarily expressed on endothelial cells. Its activation by angiopoietin-1 (Ang1) leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival, migration, and vessel maturation.
Tie2 Signaling Pathway
Caption: Simplified Tie2 signaling pathway.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption and efflux of a compound.
Methodology
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-24 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay:
-
The test compound (e.g., 10 µM of this compound) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiving compartment at specific time points (e.g., 2 hours).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.
Logical Flow of Caco-2 Assay
Caption: Logical workflow of a Caco-2 permeability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the key steps to determine the oral bioavailability of this compound.
Methodology
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice.[20]
-
Formulation: Prepare a formulation of this compound suitable for oral (e.g., suspension in 0.5% methylcellulose) and intravenous (e.g., solution in a vehicle like DMSO:PEG400:Saline) administration.
-
Dosing:
-
Oral Group: Administer the inhibitor by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer the inhibitor via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and intravenous routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data from a Hypothetical Improved Formulation Study
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (F%) |
| Aqueous Suspension (Control) | 150 ± 35 | 2.0 | 600 ± 120 | ~5% (estimated) |
| Nanosuspension | 750 ± 150 | 1.0 | 3000 ± 500 | 25% |
| Lipid-Based Formulation | 900 ± 180 | 1.5 | 4200 ± 700 | 35% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug approaches for enhancing the bioavailability of drugs with low solubility [pubmed.ncbi.nlm.nih.gov]
- 13. curtiscoulter.com [curtiscoulter.com]
- 14. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 15. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Tie2 Kinase Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Tie2 kinase inhibitor 1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known IC₅₀ values?
This compound (also referred to as compound 5) is a potent, reversible, and selective ATP-binding site-targeting inhibitor of the Tie2 kinase.[1][2][3] Tie2, also known as TEK, is a receptor tyrosine kinase predominantly expressed on endothelial cells that plays a crucial role in angiogenesis, vascular stability, and cell survival.[2][4] The inhibitor has demonstrated anti-angiogenic and anti-cancer activity.[1][5]
| Target | IC₅₀ Value | Cell-based IC₅₀ | Notes |
| Tie2 Kinase | 250 nM | 232 nM (in HEL cells) | Potent and selective for Tie2.[5][6] |
| p38 MAPK | ~50 µM | Not specified | Exhibits over 200-fold selectivity for Tie2 over p38 MAPK.[5][6][7] |
Q2: What are the common causes of unintended cytotoxicity with this compound in cell culture?
Unintended cytotoxicity can stem from several factors beyond the on-target inhibition of Tie2:
-
High Concentrations: Concentrations significantly above the IC₅₀ can lead to off-target effects, where the inhibitor binds to other kinases or cellular proteins, causing toxicity.[8][9]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at final concentrations exceeding 0.1-0.5%.[10]
-
Prolonged Exposure: Continuous, long-term exposure can disrupt normal cellular processes, leading to cumulative toxicity.
-
Off-Target Effects: Although selective, the inhibitor may affect other essential cellular pathways, especially at higher concentrations.[8][11]
-
Inhibition of Essential Survival Pathways: Tie2 signaling is critical for the survival of endothelial cells, primarily through the PI3K/Akt pathway.[4][12] Effective inhibition of Tie2 is expected to reduce cell viability in cell types that depend on this pathway.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is critical.
-
Select a Wide Concentration Range: Start with a broad range of concentrations, spanning several orders of magnitude around the known IC₅₀ value (e.g., 0.01 µM to 100 µM).
-
Perform a Cell Viability Assay: Use a standard viability assay, such as the MTT or MTS assay, to measure the effect of the inhibitor on cell health after a defined exposure time (e.g., 24, 48, or 72 hours).[13][14]
-
Include Proper Controls: Always include a "vehicle-only" control (cells treated with the same final concentration of solvent, e.g., DMSO) and a "no-treatment" control (cells in media only).[10]
-
Analyze the Dose-Response Curve: Plot cell viability against the inhibitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and identify the highest concentration that does not cause significant cell death.
Q4: What is the role of the Tie2 signaling pathway in cell survival, and how does its inhibition cause cytotoxicity?
The Angiopoietin-Tie2 signaling axis is a major regulator of vascular development and stability.[4]
-
Activation: The primary agonist, Angiopoietin-1 (ANGPT1), binds to and activates Tie2, leading to the phosphorylation of tyrosine residues in its intracellular domain.[12]
-
Downstream Signaling: This activation recruits effector molecules and initiates downstream signaling cascades, most notably the PI3K-Akt pathway, which is a key promoter of endothelial cell survival, integrity, and anti-apoptotic responses.[4][15]
-
Effect of Inhibition: this compound blocks the ATP-binding site, preventing autophosphorylation and activation of these downstream survival signals.[3] In cells dependent on this pathway, such as endothelial cells, this inhibition can lead to apoptosis (programmed cell death).
Troubleshooting Guides
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effects" in multi-well plates due to evaporation.[10] | 1. Ensure a homogeneous single-cell suspension before plating. 2. Use calibrated pipettes and prepare a master mix of the inhibitor in media to add to all relevant wells.[10] 3. Avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
| Unexpectedly high cytotoxicity, even at concentrations near or below the IC₅₀. | 1. High sensitivity of the specific cell line to Tie2 inhibition. 2. Solvent (e.g., DMSO) concentration is too high. 3. Inhibitor stock solution has degraded or contains impurities. 4. Incorrect calculation of dilutions. | 1. Perform a detailed dose-response curve starting at very low concentrations (e.g., nanomolar range). 2. Ensure the final solvent concentration is non-toxic for your cells (typically ≤0.1%). Run a solvent-only toxicity control.[16] 3. Prepare a fresh stock solution of the inhibitor from a reliable source. Avoid repeated freeze-thaw cycles by storing in aliquots.[16] 4. Double-check all calculations for serial dilutions. |
| Inhibitor shows no effect on cell viability or downstream signaling (e.g., p-Akt levels). | 1. Inhibitor concentration is too low. 2. Poor solubility or precipitation of the inhibitor in culture media.[17] 3. The chosen cell line does not depend on the Tie2 pathway for survival. 4. Degraded or inactive inhibitor. | 1. Confirm your dose-response range. 2. Check the solubility information for the inhibitor. Visually inspect the media for precipitate. Gentle sonication may aid dissolution.[17] 3. Confirm Tie2 expression in your cell line (e.g., via Western Blot or qPCR). Test the inhibitor on a known Tie2-dependent cell line (e.g., HUVECs) as a positive control. 4. Use a fresh aliquot of the inhibitor and test its activity in a cell-free kinase assay if possible. |
| Results from different cytotoxicity assays (e.g., MTT vs. Caspase-3/7) are inconsistent. | 1. Assays measure different cellular events (metabolic activity vs. apoptosis).[17] 2. The inhibitor may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells) at certain concentrations. | 1. This is often expected. Use multiple assays to build a complete picture. An MTT assay measures metabolic activity, which can decrease if cells are merely growth-arrested, while a caspase assay specifically measures apoptosis.[18] 2. Correlate viability data with cell count assays to distinguish between cytotoxic and cytostatic effects. |
Visualizations and Diagrams
Signaling & Experimental Workflows
Caption: Tie2 signaling pathway and mechanism of inhibition.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting logic for high cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]
Materials:
-
Cells of interest
-
96-well flat-bottom tissue culture plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted inhibitor or control solutions.
-
Include "no-treatment" and "vehicle-only" controls.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Subtract the average absorbance of media-only blank wells. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Caspase-3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18] This example is based on a luminescent "add-mix-measure" assay format like Promega's Caspase-Glo® 3/7.[20][21]
Materials:
-
Cells treated with this compound in an opaque-walled 96-well plate (compatible with luminescence).
-
Caspase-Glo® 3/7 Reagent (or equivalent).
-
Plate-reading luminometer.
Procedure:
-
Cell Treatment: Seed and treat cells with the inhibitor as described in the MTT protocol (Steps 1-3), using an opaque-walled plate. It is recommended to use <20,000 cells/well.[20][21]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mixing: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from "no-cell" control wells. An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. ulab360.com [ulab360.com]
challenges in working with Tie2 kinase inhibitor 1
Welcome to the technical support center for Tie2 Kinase Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[1] By binding to the ATP-binding site of the Tie2 kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways involved in angiogenesis, endothelial cell survival, and vascular stabilization.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 50 mM. It is insoluble in water and ethanol.[3] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[1][4]
Q3: How should I store the inhibitor powder and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[4]
Q4: What is the reported potency (IC50) of this inhibitor?
A4: The IC50 value for this compound is approximately 250 nM in biochemical assays.[4] In cell-based assays, it has shown an IC50 of 232 nM in HEL cells.[1][3]
Q5: Is this compound selective for Tie2?
A5: Yes, this compound exhibits remarkable selectivity for Tie2 over several other kinases. For instance, it is over 200-fold more potent against Tie2 than p38 MAPK (IC50 = 50 µM).[1][4] It also shows greater than 10-fold selectivity over VEGFR2, VEGFR3, and PDGFRβ.[1]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Solution |
| Precipitation observed when diluting DMSO stock in aqueous media. | The inhibitor has low aqueous solubility and is crashing out of solution. | 1. Minimize final DMSO concentration: Keep the final DMSO concentration in your aqueous buffer below 1% (ideally <0.5%).2. Serial dilutions: Perform initial dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[5]3. Use of surfactants: For in vivo formulations, consider using surfactants like Tween-80 or PEG300 to improve solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]4. Sonication and Warming: Briefly sonicate the solution or gently warm it to 37°C to aid dissolution.[3] |
| Stock solution appears cloudy or has visible precipitate. | The inhibitor has not fully dissolved or has precipitated out of solution during storage. | 1. Use fresh, anhydrous DMSO: Moisture in DMSO can significantly reduce the solubility of the inhibitor.[1][4]2. Vortex and sonicate: Vortex the stock solution thoroughly and sonicate in a water bath for 5-10 minutes.[5]3. Gentle warming: If necessary, warm the solution to 37°C.[3][5] |
In Vitro Cell-Based Assays
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibition of Tie2 phosphorylation. | 1. Inhibitor instability: The inhibitor may have degraded in the working solution.2. Insufficient inhibitor concentration or incubation time. 3. Cellular context: The specific cell line may have mechanisms that counteract the inhibitor's effect. | 1. Prepare fresh working solutions: Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.2. Optimize concentration and time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.3. Serum starvation: Starve cells of serum for several hours before inhibitor treatment to reduce basal Tie2 activation. |
| High background signal in Western blot for phospho-Tie2. | 1. Non-specific antibody binding. 2. High basal level of Tie2 phosphorylation. | 1. Optimize blocking conditions: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background.[6]2. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution.3. Serum starvation: Ensure cells are properly serum-starved before stimulation and lysis. |
| Cell toxicity observed. | 1. High concentration of the inhibitor. 2. High concentration of DMSO. | 1. Determine the non-toxic concentration range: Perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line.[7]2. Maintain low DMSO concentration: Ensure the final DMSO concentration in the cell culture media is below 0.5%.[5] |
In Vivo Studies
| Problem | Possible Cause | Solution |
| Poor in vivo efficacy. | 1. Suboptimal formulation and poor bioavailability. 2. Insufficient dosage or dosing frequency. | 1. Optimize formulation: Use a well-documented formulation to improve solubility and stability in vivo. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4]2. Dose-response studies: Conduct a dose-response study to determine the most effective dose. Doses of 25-50 mg/kg administered intraperitoneally (i.p.) twice daily have been reported to be effective in mouse models.[1][3] |
| Unexpected toxicity or adverse effects. | Off-target effects or vehicle toxicity. | 1. Monitor for known off-target effects: Be aware of the inhibitor's selectivity profile and monitor for toxicities associated with the inhibition of other kinases.2. Vehicle control group: Always include a vehicle-only control group to assess the toxicity of the formulation components. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Tie2, biochemical) | 250 nM | [4] |
| IC50 (Tie2, cellular - HEL cells) | 232 nM | [1][3] |
| IC50 (p38) | 50 µM | [1][4] |
| Selectivity (vs. VEGFR2, VEGFR3, PDGFRβ) | >10-fold | [1] |
| Solubility in DMSO | ≥22 mg/mL | [3] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Ethanol | Insoluble | [3] |
| In Vivo Dosage (mouse) | 25-50 mg/kg, i.p., b.i.d. | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for Tie2 Phosphorylation
This protocol describes the steps to assess the inhibition of Angiopoietin-1 (Ang1)-induced Tie2 phosphorylation in endothelial cells (e.g., HUVECs) treated with this compound.
1. Cell Culture and Treatment:
- Plate endothelial cells and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours in a serum-free basal medium.
- Pre-treat the cells with desired concentrations of this compound (or vehicle control, DMSO) for 1 hour.
- Stimulate the cells with a pre-determined optimal concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.
2. Cell Lysis:
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7]
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.[7]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
- Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize all samples to the same protein concentration with lysis buffer.
- Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[7][9]
4. SDS-PAGE and Western Blotting:
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[7]
- Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
- Incubate the membrane with a primary antibody against phospho-Tie2 (e.g., Tyr992) overnight at 4°C.[7]
- Wash the membrane three times with TBST for 10 minutes each.[7]
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an ECL substrate and an imaging system.[7]
- To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Tie2.[7]
Visualizations
Caption: Angiopoietin-1/Tie2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Tie2 phosphorylation.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
long-term stability of Tie2 kinase inhibitor 1 in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Tie2 Kinase Inhibitor 1 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this inhibitor in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Causes:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Incorrect Solvent: Using a solvent other than DMSO for the initial stock solution can lead to insolubility issues.
-
Low Temperature of Aqueous Buffer: Adding the DMSO stock to a cold aqueous buffer can decrease the solubility of the inhibitor.
Solutions:
-
Optimize Final Concentration: Lower the final concentration of the inhibitor in the aqueous buffer.
-
Pre-warm Aqueous Buffer: Warm the aqueous buffer to 37°C before adding the DMSO stock solution.
-
Increase Final DMSO Concentration: A final DMSO concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. However, always perform a vehicle control to assess the effect of DMSO on your specific experimental system.
-
Sonication: Briefly sonicate the final solution to aid in dissolution.
Issue 2: Inconsistent or Lower Than Expected Potency in Assays
Possible Causes:
-
Degradation of the Inhibitor: Improper storage or handling of the stock solution can lead to degradation of the compound.
-
Inaccurate Pipetting: Inaccurate pipetting of the highly concentrated DMSO stock can lead to significant variations in the final concentration.
-
Adsorption to Plastics: The inhibitor may adsorb to the surface of plastic tubes or plates, reducing the effective concentration in the solution.
Solutions:
-
Proper Stock Solution Storage: Aliquot the DMSO stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Use Calibrated Pipettes: Ensure that the pipettes used for handling the stock solution are properly calibrated.
-
Use Low-Binding Tubes and Plates: Utilize low-protein-binding plasticware to minimize adsorption.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the inhibitor in your assay buffer immediately before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is soluble in DMSO at concentrations of ≥22 mg/mL.[1]
Q2: How should I store the solid compound and its DMSO stock solution?
A2: The solid powder form of this compound should be stored at -20°C for up to 3 years.[2] DMSO stock solutions should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[4] The inhibitor is sparingly soluble in aqueous buffers and may be prone to degradation. For experiments requiring an aqueous solution, it is best to prepare it fresh from a DMSO stock on the day of use.
Q4: How can I check the stability of my this compound solution?
A4: The stability of your inhibitor solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to measure the amount of intact inhibitor remaining over time. A detailed protocol for stability assessment is provided in the "Experimental Protocols" section below.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound are not extensively published, small molecule kinase inhibitors can be susceptible to hydrolysis of labile functional groups or oxidation, particularly with prolonged exposure to light, air, or non-optimal pH conditions.
Quantitative Stability Data (Illustrative Example)
The following tables provide illustrative examples of the stability of this compound in solution under different storage conditions. Note: This is hypothetical data for demonstration purposes and should be confirmed by experimental analysis.
Table 1: Stability of this compound in DMSO (10 mM) at Various Temperatures
| Storage Time | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C |
| 1 month | >99% | >99% | 95% |
| 3 months | >99% | 98% | 85% |
| 6 months | >99% | 96% | 70% |
| 1 year | 98% | 92% | 50% |
| 2 years | 95% | 85% | <30% |
Table 2: Stability of this compound in Aqueous Buffer (10 µM, pH 7.4) at Various Temperatures
| Storage Time | % Remaining at -20°C (frozen) | % Remaining at 4°C | % Remaining at Room Temp (25°C) |
| 24 hours | >99% | 98% | 90% |
| 48 hours | 98% | 95% | 80% |
| 1 week | 95% | 85% | 60% |
| 1 month | 80% | <50% | <20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of Long-Term Stability by HPLC-MS
This protocol outlines a method to quantify the percentage of intact this compound remaining in solution over time.
-
Preparation of Stability Samples:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Create aliquots of the DMSO stock and the aqueous working solution (e.g., 10 µM) in appropriate storage vials.
-
Store the vials at different temperatures (-80°C, -20°C, 4°C, and room temperature).
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.
-
For the time point zero (T=0) sample, analyze immediately after preparation.
-
Dilute the samples to a suitable concentration for LC-MS analysis using a mixture of acetonitrile and water.
-
-
LC-MS/MS Method:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transition: Monitor the specific parent-to-product ion transition for this compound.
-
-
Data Analysis:
-
Calculate the peak area of the this compound at each time point.
-
Determine the percentage of the inhibitor remaining by comparing the peak area at each time point to the peak area at T=0.
-
Plot the percentage remaining versus time for each storage condition.
-
Visualizations
References
- 1. A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tie2 Kinase Inhibitors for Researchers and Drug Development Professionals
Introduction
The Tie2 receptor tyrosine kinase, also known as TEK, is a critical regulator of vascular development, stability, and homeostasis.[1][2] Predominantly expressed on endothelial cells, the Angiopoietin/Tie2 signaling axis plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][3] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and metastasis, and in inflammatory diseases.[1][4] This has made Tie2 a compelling therapeutic target for the development of novel inhibitors.
This guide provides a comparative overview of "Tie2 kinase inhibitor 1" and other prominent Tie2 inhibitors. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Tie2 Kinase Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of other small molecule and antibody-based Tie2 inhibitors. The data is presented to facilitate a clear comparison of their activity against Tie2 and their selectivity over other kinases.
Table 1: In Vitro Potency of Small Molecule Tie2 Kinase Inhibitors
| Inhibitor | Tie2 IC50 | Other Notable Kinase IC50s | Selectivity Profile |
| This compound | 250 nM | p38: 50 µM | Over 10-fold selective against VEGFR2, VEGFR3, and PDGFR1β. 200-fold more potent against Tie2 than p38. |
| Rebastinib (DCC-2036) | 6 nM | Abl1WT: 0.8 nM, Abl1T315I: 4 nM, FLT3: 2 nM, KDR (VEGFR2): 4 nM, SRC: 34 nM | Potent inhibitor of Abl and other tyrosine kinases. |
| Pexmetinib (ARRY-614) | 1 nM | p38α: 35 nM, p38β: 26 nM, Abl: 4 nM, FGFR1: 28 nM, Flt1 (VEGFR1): 47 nM, Flt4 (VEGFR3): 42 nM | Potent dual inhibitor of Tie2 and p38 MAPK. |
| Altiratinib (DCC-2701) | 8 nM | MET: 2.7 nM, VEGFR2: 9.2 nM, FLT3: 9.3 nM, TrkA: 0.85 nM, TrkB: 4.6 nM, TrkC: 0.83 nM | Multi-targeted inhibitor of MET, TIE2, and VEGFR2. |
| Cabozantinib (XL184) | 14.3 nM | VEGFR2: 0.035 nM, MET: 1.3 nM, KIT: 4.6 nM, RET: 5.2 nM, AXL: 7 nM, FLT3: 11.3 nM | Potent inhibitor of VEGFR2 and MET with activity against other RTKs. |
| Lenvatinib (E7080) | - | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Multi-kinase inhibitor targeting several RTKs involved in angiogenesis. |
| Regorafenib (BAY 73-4506) | - | VEGFR1-3, PDGFRβ, Kit, RET, Raf-1 | Oral multi-kinase inhibitor with dual VEGFR2-TIE2 inhibition. |
Table 2: Antibody-Based Tie2 Inhibitors
| Inhibitor | Target | Mechanism of Action |
| Anti-TIE2 / CD202b | Tie2 Receptor | Fully human monoclonal antibody that binds to human Tie2 and blocks the interaction with angiopoietin ligands. |
| Nesvacumab | Angiopoietin-2 (Ang2) | Fully human IgG1 monoclonal antibody that specifically binds and inactivates the Tie2 ligand Ang2 with high affinity. |
| Vanucizumab | VEGF-A and Angiopoietin-2 (Ang2) | Bispecific IgG1-like monoclonal antibody that simultaneously blocks VEGF-A and Ang-2 from interacting with their receptors. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare Tie2 inhibitors.
Tie2 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.
-
Materials: Recombinant human Tie2 kinase, 5x Kinase Assay Buffer, ATP, PTK Substrate (e.g., Poly-Glu,Tyr 4:1), test inhibitor, and a detection reagent such as ADP-Glo™.
-
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Create a master mix containing the 1x Kinase Assay Buffer, ATP, and PTK substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. Include a positive control (with kinase but no inhibitor) and a blank (no kinase).
-
Initiate the reaction by adding the diluted Tie2 kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Western Blot for Tie2 Phosphorylation
This method is used to assess the inhibition of Tie2 autophosphorylation in a cellular context.
-
Materials: Endothelial cells (e.g., HUVECs), cell lysis buffer with phosphatase inhibitors, primary antibodies (anti-phospho-Tie2 and anti-total-Tie2), secondary antibody (e.g., HRP-conjugated), SDS-PAGE equipment, and ECL detection reagents.
-
Procedure:
-
Culture endothelial cells and treat them with the Tie2 inhibitor at various concentrations for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Tie2 to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Endothelial Cell Proliferation Assay
This assay evaluates the effect of a Tie2 inhibitor on the growth of endothelial cells.
-
Materials: Endothelial cells (e.g., HUVECs), cell culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Procedure:
-
Seed endothelial cells in a 96-well plate at a low density.
-
After cell attachment, treat the cells with various concentrations of the Tie2 inhibitor.
-
Incubate the plate for a period of 24 to 72 hours.
-
Add a cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the concentration of the inhibitor that inhibits cell proliferation by 50% (IC50).
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials: Endothelial cells (e.g., HUVECs), basement membrane extract (e.g., Matrigel®), 96-well plate, and the test inhibitor.
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest and resuspend the endothelial cells in a medium containing the test inhibitor at different concentrations.
-
Seed the cell suspension onto the solidified matrix.
-
Incubate the plate for 4 to 18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Matrigel Plug Angiogenesis Assay
This is a widely used in vivo model to evaluate the effect of a compound on angiogenesis.
-
Materials: Matrigel® (growth factor reduced), angiogenic factors (e.g., bFGF or VEGF), test inhibitor, and immunodeficient mice.
-
Procedure:
-
Mix ice-cold liquid Matrigel® with angiogenic factors and the test inhibitor.
-
Subcutaneously inject the mixture into the flank of the mice. The Matrigel® will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel® plugs.
-
Process the plugs for histological analysis.
-
Stain sections of the plugs with an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.
-
Quantify the microvessel density to assess the extent of angiogenesis inhibition by the test compound.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the Tie2 signaling pathway and a typical experimental workflow for the evaluation of Tie2 inhibitors.
Caption: The Tie2 signaling pathway is activated by Ang1, leading to vascular stability.
Caption: A typical workflow for evaluating the efficacy of Tie2 kinase inhibitors.
References
- 1. Angiopoietin/Tie2 signalling and its role in retinal and choroidal vascular diseases: a review of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6 Endothelial cell proliferation and migration assay [bio-protocol.org]
- 4. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tie2 Kinase Inhibitors in Angiogenesis Models: Tie2 Kinase Inhibitor 1 vs. Rebastinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Tie2 kinase inhibitors, Tie2 kinase inhibitor 1 and rebastinib, focusing on their performance in preclinical angiogenesis models. This document summarizes key experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to Tie2 Kinase and Angiogenesis
The Tie2 receptor tyrosine kinase, and its ligands, the angiopoietins, are crucial regulators of vascular development, maturation, and stability.[1][2] Dysregulation of the Tie2 signaling pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[1][2] Consequently, inhibiting Tie2 kinase activity has emerged as a promising therapeutic strategy to disrupt tumor blood supply and inhibit tumor growth. This guide focuses on two small molecule inhibitors of Tie2: the generically named "this compound" and rebastinib (DCC-2036).
Mechanism of Action
Both this compound and rebastinib are potent inhibitors of the Tie2 receptor tyrosine kinase.[3][4] They function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][5] While both compounds target Tie2, rebastinib has also been characterized as a "switch control" inhibitor, which can bind to the inactive conformation of the kinase, offering a distinct mode of inhibition.[6] Rebastinib is also known to inhibit other kinases, including BCR-ABL, SRC, LYN, FGR, HCK, KDR, and FLT3, although it is most potent against Tie2.[3]
Comparative Efficacy in Preclinical Angiogenesis Models
The following sections present a summary of the available quantitative data for this compound and rebastinib across various in vitro and in vivo angiogenesis models. It is important to note that the absence of head-to-head comparative studies necessitates a cross-study comparison, and experimental conditions may vary.
Biochemical and Cellular Kinase Inhibition
Rebastinib demonstrates significantly higher potency in biochemical and cellular assays compared to this compound.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Citation |
| This compound | Biochemical Kinase Assay | Tie2 | 250 nM | [4] |
| Cellular Assay | HEL cells | 232 nM | [4] | |
| Rebastinib | Biochemical Kinase Assay | unphosphorylated Tie2 | 0.63 nM | [1][7] |
| Cellular Assay (Ang1-stimulated) | HUVECs | 0.058 nM | [1][8] | |
| Cellular Assay (Ang1-stimulated) | EA.hy926 cells | 0.091 nM | [1][7] | |
| Cellular Assay (constitutively active) | Tie2-CHO cells | 2.0 nM | [1][7] |
In Vitro Angiogenesis Models
| Inhibitor | Assay Type | Cell Line | Endpoint | Result | Citation |
| Rebastinib | Chemotaxis Assay | HUVECs | Ang1-mediated migration | IC50 = 0.022 nM | [1] |
| Transwell Migration Assay | HUVECs (with macrophages) | Macrophage-induced tumor cell intravasation | IC50 < 5 nM | [7] |
In Vivo Angiogenesis and Tumor Models
Both inhibitors have demonstrated efficacy in in vivo models of angiogenesis and tumor growth.
| Inhibitor | Model | Dosing | Endpoint | Result | Citation |
| This compound | Matrigel Plug Assay (mouse) | 25 mg/kg, i.p., b.i.d. | Reduction of angiogenesis | 41% | [4] |
| Matrigel Plug Assay (mouse) | 50 mg/kg, i.p., b.i.d. | Reduction of angiogenesis | 70% | [4] | |
| MOPC-315 Plasmacytoma Xenograft (mouse) | Not specified | Tumor growth | Modest, dose-dependent delay | [4] | |
| Rebastinib | PyMT Syngeneic Breast Cancer Model (mouse) | 10 mg/kg, p.o., twice weekly | Vascular permeability and tumor cell intravasation | Significant reduction | [7] |
| Pancreatic Neuroendocrine Tumor (PNET) Model (mouse) | 10 mg/kg, p.o., daily | Microvessel density | Significant reduction | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Tie2 signaling pathway and a general workflow for evaluating anti-angiogenic compounds.
Figure 1: Simplified Tie2 signaling pathway in endothelial cells.
Figure 2: General workflow for evaluating anti-angiogenic compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common protocols used to evaluate anti-angiogenic compounds.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.[2]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are harvested and resuspended in a basal medium containing the test compound (this compound or rebastinib) at various concentrations.[2]
-
Incubation: The cell suspension is added to the matrix-coated wells and incubated at 37°C for several hours.[2]
-
Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as total tube length, number of junctions, and number of branches are measured using imaging software.[2]
Cell Migration (Wound Healing/Scratch) Assay
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
-
Cell Culture: Endothelial cells are grown to confluence in a multi-well plate.[9]
-
Wound Creation: A sterile pipette tip or a specialized tool is used to create a scratch or a cell-free gap in the monolayer.[9]
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test inhibitor is added.[9]
-
Imaging and Analysis: The "wound" area is imaged at regular intervals over time. The rate of wound closure is quantified by measuring the change in the cell-free area.[9]
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
-
Plug Preparation: Matrigel, which is liquid at 4°C, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test inhibitor.[10][11]
-
Implantation: The mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.[10][11]
-
Incubation Period: The mice are monitored for a defined period (e.g., 7-14 days) to allow for vascularization of the plug.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections.[10][11]
Tumor Xenograft Model
This model assesses the effect of an inhibitor on tumor growth and tumor-associated angiogenesis in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.[12][13]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control according to a predetermined dosing schedule.[12][13]
-
Monitoring and Analysis: Tumor volume is measured regularly. At the end of the study, the tumors are excised, weighed, and processed for histological analysis to assess parameters such as microvessel density (by staining for endothelial markers like CD31), proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[12][13]
Conclusion
Based on the available preclinical data, rebastinib exhibits significantly greater potency than this compound in both biochemical and cell-based assays, with IC50 values in the sub-nanomolar to low nanomolar range. Both compounds have demonstrated anti-angiogenic activity in vivo. The choice between these inhibitors may depend on the specific requirements of the research, including the desired potency, the specific angiogenesis model being used, and the need for a compound with a well-characterized multi-kinase inhibition profile. The detailed experimental protocols provided in this guide should aid in the design and execution of further comparative studies.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia | Haematologica [haematologica.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clyte.tech [clyte.tech]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide to the Efficacy of Tie2 Kinase Inhibitor 1 and Vandetanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tie2 Kinase Inhibitor 1 and vandetanib, with a focus on their activity against the Tie2 kinase, a critical regulator of angiogenesis. The information presented is compiled from publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction
This compound , also known as compound 5, is a pyridinylimidazole derivative optimized from the p38 inhibitor SB-203580. It has been identified as a potent and selective inhibitor of the Tie2 tyrosine kinase.[1]
Vandetanib (ZD6474) is a multi-target tyrosine kinase inhibitor that primarily targets VEGFR2, EGFR, and RET kinases.[2] It is an approved therapeutic for the treatment of certain types of thyroid cancer.[3] While its primary targets are well-established, it also exhibits inhibitory activity against other kinases, including Tie2.
In Vitro Efficacy and Selectivity
A direct comparison of the in vitro inhibitory potency against Tie2 kinase reveals a significant difference between the two compounds. This compound is a highly potent inhibitor of Tie2, whereas vandetanib demonstrates considerably weaker activity against this particular kinase.
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| This compound | Tie2 | 250 [1] | >200-fold vs. p38 (IC50 = 50,000 nM)[1] |
| VEGFR2 | >10-fold selective over VEGFR2[1] | ||
| VEGFR3 | >10-fold selective over VEGFR3[1] | ||
| PDGFRβ | >10-fold selective over PDGFRβ[1] | ||
| Vandetanib | Tie2 | 1,100 - 3,600 | - |
| VEGFR2 | 40[2] | Potent inhibitor | |
| VEGFR3 | 110[2] | Potent inhibitor | |
| EGFR | 500[2] | Potent inhibitor | |
| RET | 130[2] | Potent inhibitor |
Table 1: In Vitro Inhibitory Activity of this compound and Vandetanib against Tie2 and Other Kinases.
In Vivo Efficacy
Direct head-to-head in vivo comparative studies in the same animal model are not publicly available. However, data from individual studies provide insights into the in vivo activity of each compound.
This compound
This compound has demonstrated efficacy in preclinical models of angiogenesis and cancer.
| Animal Model | Treatment | Key Findings | Reference |
| Matrigel Plug Angiogenesis Model (Mouse) | 25 mg/kg and 50 mg/kg, i.p., b.i.d. | 41% and 70% reduction in angiogenesis, respectively. | [1] |
| MOPC-315 Plasmacytoma Xenograft (Mouse) | Not specified | Modest, dose-dependent delay in tumor growth. | [1] |
Table 2: In Vivo Efficacy of this compound.
Vandetanib
Vandetanib has shown broad anti-tumor activity in various xenograft models, primarily attributed to its potent inhibition of VEGFR and EGFR signaling.[4] While specific data on its efficacy in a MOPC-315 plasmacytoma model is not available, its known anti-angiogenic properties suggest potential activity in tumors dependent on vascularization.
Experimental Protocols
In Vitro Tie2 Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against Tie2 kinase. Specific parameters, such as the ATP concentration, are critical for the accurate determination of IC50 values and should be noted from the primary literature.
-
Reagents and Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (concentration should be at or near the Km for Tie2)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase buffer, substrate, and recombinant Tie2 kinase to the wells of a microplate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Matrigel Plug Angiogenesis Assay (General Protocol)
This in vivo assay is used to assess the effect of a compound on angiogenesis.
-
Materials:
-
Matrigel (growth factor reduced)
-
Angiogenic factor (e.g., bFGF or VEGF)
-
Test compound
-
Immunocompromised mice
-
-
Procedure:
-
Thaw Matrigel on ice.
-
Mix the Matrigel with the angiogenic factor and the test compound (or vehicle control).
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice.
-
The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs (an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
MOPC-315 Plasmacytoma Xenograft Model (General Protocol)
This model is used to evaluate the anti-tumor efficacy of a compound against a murine B-cell malignancy.
-
Materials:
-
MOPC-315 cells
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cell culture medium and supplements
-
Test compound and vehicle
-
-
Procedure:
-
Culture MOPC-315 cells in appropriate conditions.
-
Inject a defined number of MOPC-315 cells subcutaneously into the flanks of the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule and route of administration (e.g., intraperitoneally).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: The Angiopoietin-Tie2 signaling pathway.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Conclusion
Based on the available data, This compound is a significantly more potent and selective inhibitor of Tie2 kinase compared to vandetanib . The in vivo data, although not from direct comparative studies, suggests that this compound effectively inhibits angiogenesis and shows anti-tumor activity in a plasmacytoma model, consistent with its potent Tie2 inhibition. Vandetanib's broader kinase inhibition profile, particularly its potent activity against VEGFRs, is the primary driver of its recognized anti-angiogenic and anti-tumor effects.
For research focused specifically on the role of Tie2 signaling, this compound offers a more targeted approach. For studies investigating the broader effects of inhibiting multiple pro-angiogenic and oncogenic pathways, vandetanib remains a relevant tool. The choice between these inhibitors should be guided by the specific scientific question and the desired selectivity profile. Further head-to-head studies would be beneficial for a more definitive comparison of their in vivo efficacy in various disease models.
References
- 1. Pyridinylimidazole inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
selectivity profile of Tie2 kinase inhibitor 1 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the selectivity profile of Tie2 Kinase Inhibitor 1, a potent and selective ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes the available quantitative data, outlines the experimental methodology for kinase inhibition assays, and visualizes the inhibitor's place within the Tie2 signaling pathway.
Quantitative Kinase Inhibition Profile
This compound, also identified as compound 5 in the foundational study by Semones et al., was developed from the p38 inhibitor SB-203580 to achieve high affinity and selectivity for Tie2. The inhibitor demonstrates significant selectivity for Tie2 over other closely related kinases.[1][2]
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Selectivity vs. Tie2 |
| Tie2 | 250 | - |
| p38 | 50,000 | 200-fold |
| VEGFR2 | >2,500 | >10-fold |
| VEGFR3 | >2,500 | >10-fold |
| PDGFR1β | >2,500 | >10-fold |
Data sourced from Semones et al., 2007 and publicly available databases.[1][2]
The data clearly indicates that this compound is a highly selective compound, exhibiting a 200-fold greater potency for Tie2 compared to p38 MAPK.[1][2] Furthermore, it shows more than 10-fold selectivity against other key angiogenic receptor tyrosine kinases such as VEGFR2, VEGFR3, and PDGFR1β.[1]
Experimental Protocols
The determination of the kinase inhibitor selectivity profile is achieved through in vitro biochemical assays. The following is a representative protocol for a radiometric protein kinase assay, a common method for measuring kinase activity and inhibition.
In Vitro Kinase Assay (Radiometric)
Objective: To measure the potency and selectivity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., Tie2, p38, VEGFR2, etc.)
-
Specific peptide or protein substrates for each kinase
-
This compound
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of final assay concentrations.
-
Reaction Setup: The kinase reactions are typically performed in a 96-well or 384-well plate format. Each well contains the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: The serially diluted this compound or DMSO (as a vehicle control) is added to the appropriate wells. The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Separation: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away.
-
Detection: The radioactivity on the filter plate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
To contextualize the action of this compound, the following diagrams illustrate the Tie2 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: The Tie2 signaling pathway is activated by Ang1, leading to endothelial cell survival and vascular stability.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a radiometric assay.
References
Validating Downstream Pathway Inhibition by Tie2 Kinase Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tie2 kinase inhibitor 1's performance in validating the inhibition of its downstream signaling pathways. Experimental data and detailed methodologies are presented to support the comparison with alternative Tie2 kinase inhibitors.
Introduction to Tie2 Kinase and its Signaling Pathway
The Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. It plays a critical role in angiogenesis, the formation of new blood vessels, and the maintenance of vascular stability. The binding of its primary ligand, Angiopoietin-1 (Ang1), induces Tie2 phosphorylation and activates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for endothelial cell survival, proliferation, migration, and the integrity of blood vessels. Dysregulation of the Tie2 signaling pathway is implicated in various diseases, including cancer and retinopathies, making it an attractive target for therapeutic intervention.
Below is a diagram illustrating the core Tie2 signaling pathway.
Caption: The Tie2 signaling cascade initiated by Angiopoietin-1.
This compound: Mechanism and Performance
This compound is a potent and selective inhibitor of the Tie2 tyrosine kinase. It is the optimized compound 5 from a series of pyridinylimidazole inhibitors.[1] This inhibitor functions by competing with ATP for binding to the kinase domain of the Tie2 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Performance Data
| Inhibitor | Target | IC50 | Cell-based IC50 | Selectivity |
| This compound | Tie2 | 250 nM | 232 nM (HEL cells) | >10-fold selective over VEGFR2, VEGFR3, PDGFR1β; ~200-fold over p38 [2] |
| Rebastinib (DCC-2036) | Tie2 | 6 nM | - | Also inhibits Abl, KDR, FLT3, SRC family kinases[3] |
| AMG-Tie2-1 | Tie2 | 1 nM | 10 nM (EA.hy926 cells) | Also inhibits VEGFR2 (IC50 = 3 nM) |
Experimental Validation of Downstream Pathway Inhibition
Validation of the inhibitory effect of this compound on downstream signaling is crucial to confirm its mechanism of action. The primary methods for this validation are Western blotting to detect the phosphorylation status of key signaling proteins, Akt and ERK.
Experimental Workflow
Caption: A typical experimental workflow to assess the inhibition of Tie2 downstream signaling.
Experimental Protocols
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with growth factors.
-
Prior to the experiment, cells are serum-starved for 6 hours to reduce basal signaling activity.
-
Cells are then pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-incubation, cells are stimulated with Angiopoietin-1 (e.g., 100 ng/mL) for 15-30 minutes to activate the Tie2 pathway.
Western Blot Analysis:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total Akt, and total ERK.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.
Comparison with Alternative Tie2 Kinase Inhibitors
A comparative analysis of this compound with other commercially available inhibitors provides a broader perspective for researchers.
| Feature | This compound | Rebastinib (DCC-2036) | AMG-Tie2-1 |
| Primary Target | Tie2 | Abl, Tie2 | Tie2, VEGFR2 |
| Potency (IC50) | 250 nM | 6 nM | 1 nM |
| Selectivity | High for Tie2 over p38 and some VEGFRs | Inhibits multiple kinases including Abl, SRC family, KDR, FLT3 [3] | Dual inhibitor of Tie2 and VEGFR2 |
| Known Downstream Validation | Inhibition of Ang1-induced Tie2 autophosphorylation demonstrated. [1] | Inhibits Tie2 phosphorylation and downstream signaling. [4] | Inhibits Tie-2 phosphorylation in endothelial cells. |
| Application Note | A selective tool for studying Tie2-specific signaling. | A broader spectrum inhibitor, useful for studying pathways involving Abl and Tie2. | Potent dual inhibitor for studying the interplay between Tie2 and VEGFR2 signaling. |
Conclusion
This compound is a valuable research tool for specifically investigating the role of the Tie2 signaling pathway. Its selectivity allows for a more targeted approach compared to broader-spectrum kinase inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to independently validate its inhibitory effects on the downstream PI3K/Akt and MAPK/ERK pathways. When selecting a Tie2 inhibitor, researchers should consider the desired specificity and the context of their experimental system. For studies requiring high selectivity for Tie2, this compound presents a strong option. For broader pathway analysis or targeting multiple kinases simultaneously, alternatives like Rebastinib or AMG-Tie2-1 may be more suitable.
References
A Comparative Analysis of Small Molecule Tie2 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance and experimental validation of leading small molecule Tie2 inhibitors, providing researchers with the data needed to make informed decisions in drug discovery and development.
The Tie2 signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. This has made the Tie2 receptor tyrosine kinase a compelling target for anticancer therapies. A growing number of small molecule inhibitors targeting Tie2 are in various stages of preclinical and clinical development. This guide provides a comparative analysis of several prominent small molecule Tie2 inhibitors, presenting key performance data from biochemical and cellular assays, as well as in vivo efficacy studies. Detailed experimental methodologies are also provided to support the interpretation and replication of these findings.
The Tie2 Signaling Pathway
The Tie2 signaling cascade is primarily activated by its angiopoietin ligands, Ang1 and Ang2. Ang1 binding to Tie2 on endothelial cells promotes receptor phosphorylation, leading to the activation of downstream pathways such as PI3K/Akt and MAPK, which are crucial for endothelial cell survival, migration, and vessel maturation and stability.[1][2] Ang2, on the other hand, can act as a context-dependent antagonist or a weak agonist, contributing to vascular destabilization and angiogenesis, particularly in the tumor microenvironment.[1] Small molecule inhibitors of Tie2 typically target the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent downstream signaling events.[3]
Performance Comparison of Small Molecule Tie2 Inhibitors
The following tables summarize the in vitro potency, pharmacokinetic profiles, and in vivo efficacy of several small molecule Tie2 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[4]
In Vitro Kinase and Cellular Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below represents the IC50 values of various inhibitors against Tie2 and other relevant kinases, as determined by biochemical and cell-based assays.
| Inhibitor | Tie2 IC50 (nM) | Other Key Kinase Targets (IC50, nM) | Cell-Based Assay (IC50, nM) & Cell Line | Reference |
| Rebastinib (DCC-2036) | ~0.05 (pIC50 9.11 vs CDK16) | Bcr-Abl (0.8), Abl T315I (4), SRC, KDR, FLT3 | 0.058 (Ang1-stimulated Tie2 phosphorylation in HUVECs) | [5][6][7] |
| Regorafenib (BAY 73-4506) | Not explicitly stated in sources, but known to inhibit Tie2. | VEGFR1/2/3, PDGFR-β, FGFR1, KIT, RET, B-RAF | - | [8][9][10] |
| Pexmetinib (ARRY-614) | 1 | p38α (35), p38β (26), Abl (4), FGFR1 (28), Flt1 (47), Flt4 (42) | 16 (pTie2 inhibition in HEK-Tie2 cells) | [1][11][12] |
| Altiratinib (DCC-2701) | 8.0 | MET (2.7), VEGFR2 (9.2), FLT3 (9.3), TrkA/B/C (0.85/4.6/0.83) | 1.0 (ANG1-stimulated TIE2 phosphorylation in HUVECs) | [13][14][15] |
| BAY-826 | Not explicitly stated in sources, but described as a highly potent inhibitor. | - | 1000 (Inhibition of Na3VO4- or COMP-ANG-1-induced Tie2 phosphorylation in SMA-497 cells) | [8][9] |
Pharmacokinetic Profiles in Murine Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a therapeutic agent. This table summarizes key pharmacokinetic parameters of the inhibitors in mice.
| Inhibitor | Dosing Route & Level | Cmax (ng/mL or µM) | T½ (hours) | Bioavailability (%) | Reference |
| Rebastinib (DCC-2036) | 80 mg/kg (oral) | ~1.87 µg/mL | 2.26 | 29 | [16] |
| Regorafenib (BAY 73-4506) | 10 mg/kg/day for 5 days (oral) | 24.5 µM (total) | - | - | [17][18] |
| Pexmetinib (ARRY-614) | - | - | - | - | |
| Altiratinib (DCC-2701) | 10 mg/kg (oral) | - | - | - | [13][19] |
| BAY-826 | - | - | - | - |
In Vivo Efficacy in Preclinical Cancer Models
The ultimate test of an anticancer agent is its ability to inhibit tumor growth in a living organism. The following table details the in vivo efficacy of the small molecule Tie2 inhibitors in various murine cancer models.
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Rebastinib (DCC-2036) | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Nude mice | 150 mg/kg/day (oral) for 42 days | 47.7% suppression of mean tumor volume | [16] |
| PyMT Breast Cancer | Syngeneic MMTV-PyMT mice | - | 75% decrease in primary tumor growth rate, 71% reduction in lung metastases | [11] | |
| Regorafenib (BAY 73-4506) | Orthotopic Colon Cancer | Nude mice | 30 mg/kg/day (oral) | Complete suppression of tumor growth | [2] |
| Colorectal Cancer Liver Metastasis | Nude mice | - | Significantly delayed disease progression | [1] | |
| Pexmetinib (ARRY-614) | Acute Myeloid Leukemia (AML cell lines) | - | - | Inhibited leukemic cell proliferation in vitro | [12][20] |
| Altiratinib (DCC-2701) | Bevacizumab-resistant Glioblastoma (GSC11 & GSC17 xenografts) | Nude mice | Combined with bevacizumab | Significantly reduced tumor volume and prolonged survival compared to bevacizumab alone | [10][21] |
| BAY-826 | Syngeneic Glioma (SMA-560) | VM/Dk mice | - | Significant survival benefit as a single agent | [8][9] |
| Syngeneic Glioma (SMA-560) | VM/Dk mice | Co-treatment with irradiation | Synergistic prolongation of survival | [8][9] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed protocols for the key experiments cited in this guide.
General Workflow for Evaluating Small Molecule Tie2 Inhibitors
The evaluation of a novel small molecule Tie2 inhibitor typically follows a standardized workflow, beginning with biochemical assays to determine its direct inhibitory effect on the kinase, followed by cell-based assays to assess its activity in a more physiological context, and culminating in in vivo studies to evaluate its efficacy and tolerability in a whole-organism model.
Tie2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
Test inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[22] Dilute the Tie2 kinase and substrate in kinase assay buffer to the desired concentrations. Prepare the ATP solution in kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the diluted Tie2 kinase to each well, except for the negative control wells (add kinase buffer instead).
-
Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[22]
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[22]
-
Incubate at room temperature for 40-45 minutes.[22]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[22]
-
Incubate at room temperature for another 30-45 minutes.[22]
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Tie2 Phosphorylation Assay (Western Blot)
This protocol describes a common method to assess the ability of an inhibitor to block Tie2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other Tie2-expressing cells
-
Cell culture medium and supplements
-
Angiopoietin-1 (Ang1)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to near confluency. Serum-starve the cells for several hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total-Tie2 antibody to normalize for protein loading. Quantify the band intensities and calculate the ratio of phosphorylated Tie2 to total Tie2. Determine the IC50 value of the inhibitor for cellular Tie2 phosphorylation.
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of a small molecule Tie2 inhibitor in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Test inhibitor and vehicle formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Culture the cancer cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (formulated in a suitable vehicle) or the vehicle alone to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like CD31 for microvessel density or phospho-Tie2).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Analyze the data for statistical significance.
Logical Framework for Inhibitor Comparison
The selection of an optimal Tie2 inhibitor for a specific research or therapeutic application depends on a multi-faceted evaluation of its properties. The following diagram illustrates the logical flow for a comparative analysis.
This comparative guide provides a foundational overview of several small molecule Tie2 inhibitors. For researchers and drug developers, the selection of a lead compound will depend on a careful consideration of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The provided data and protocols aim to facilitate this decision-making process and guide future research in this promising area of cancer therapy.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel TIE-2 inhibitor BAY-826 displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 17. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia. [vivo.weill.cornell.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide: Tie2 Kinase Inhibitor 1 vs. Antibody-Based Therapies in Angiogenesis and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability. Its dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of a prominent small molecule, Tie2 kinase inhibitor 1, against emerging antibody-based therapies targeting the Tie2 axis. The information herein is synthesized from preclinical data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Strategies
The therapeutic strategies to modulate the Tie2 pathway largely fall into two categories: direct inhibition of the Tie2 kinase activity by small molecules and modulation of the receptor-ligand interaction by antibody-based therapies.
This compound is a potent and selective, ATP-competitive inhibitor that targets the intracellular kinase domain of the Tie2 receptor.[1][2] By blocking the ATP-binding site, it prevents autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that are crucial for endothelial cell survival, migration, and proliferation.[3]
Antibody-based therapies offer a more diverse range of mechanisms. These include:
-
Anti-Angiopoietin-2 (Ang2) Antibodies (e.g., Nesvacumab/REGN910): These antibodies specifically bind to and neutralize Ang2, a key ligand of Tie2.[4][5] In the tumor microenvironment, Ang2 often acts as a context-dependent agonist, and its blockade can inhibit tumor growth and vascularization.[6][7]
-
Tie2-Activating Antibodies (e.g., AB-Tie1-39, 4E2): Some antibodies are designed to be agonistic, directly binding to and activating the Tie2 receptor in a ligand-independent manner. This can promote vascular stabilization and reduce vascular leakage.[8][9][10]
-
Bispecific Antibodies: These engineered antibodies can simultaneously target two different molecules, such as Ang2 and Vascular Endothelial Growth Factor (VEGF), offering a dual blockade of key angiogenic pathways.[11]
Below is a logical diagram illustrating the different points of intervention for these therapeutic modalities.
Quantitative Performance Comparison
Direct head-to-head comparative studies between this compound and specific antibody-based therapies are limited in the public domain. The following tables summarize available preclinical data from various sources to provide an objective, albeit indirect, comparison.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Rebastinib (DCC-2036) (Small Molecule) | Nesvacumab (REGN910) (Anti-Ang2 Ab) |
| Target | Tie2 Kinase | Tie2, Bcr-Abl, SRC, KDR, FLT3 | Angiopoietin-2 (Ang2) |
| IC50 (Tie2) | 250 nM[1] | 1 nM (biochemical)[11] | ~50 pM (blocks Ang2-Tie2 interaction)[4] |
| Cellular IC50 | 232 nM (HEL cells)[2] | Not specified for Tie2 | Not Applicable |
| Selectivity | >10-fold selective over VEGFR2, VEGFR3, PDGFRβ; 200-fold over p38[2] | Potent against multiple kinases | Highly selective for Ang2, no binding to Ang1[4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | This compound | Rebastinib (DCC-2036) | Nesvacumab (REGN910) |
| Matrigel Plug Assay | 41-70% reduction in angiogenesis (25-50 mg/kg, i.p., b.i.d.)[2] | Data not available | Data not available |
| Xenograft Model(s) | Modest, dose-dependent delay in MOPC-315 plasmacytoma growth[2] | Significant reduction in tumor growth and metastasis in breast cancer models[12] | Significant tumor growth inhibition in PC3 (prostate), Colo205 (colorectal), and A431 (epidermoid carcinoma) models[4][13] |
| Dosing Regimen | ≤50 mg/kg, i.p.[2] | 100 mg/kg, once daily, p.o. (in a leukemia model)[14] | Dose-dependent, administered intravenously[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of Tie2 targeting agents.
In Vitro Tie2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on Tie2 kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted test compound and a "no inhibitor" control to the wells of a 384-well plate.
-
Add the peptide substrate and ATP to all wells.
-
Initiate the kinase reaction by adding the recombinant Tie2 kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of a compound on the formation of new blood vessels.
Objective: To assess the anti-angiogenic activity of a test compound in a subcutaneous Matrigel plug in mice.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factor (e.g., bFGF or VEGF)
-
Test compound (e.g., this compound) or vehicle control
-
6-8 week old immunodeficient mice (e.g., nude mice)
-
Syringes and needles
-
Anesthesia
-
Hemoglobin quantification kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Mix the angiogenic factor and the test compound or vehicle with the liquid Matrigel.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer the test compound systemically if required by the experimental design (e.g., daily intraperitoneal injections).[2]
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.[16]
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of the plugs with an endothelial cell marker (e.g., CD31) and quantifying the microvessel density.
-
Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a more physiologically relevant setting.
Objective: To determine the effect of a test compound on the growth of human tumors implanted in immunodeficient mice.
Materials:
-
6-8 week old immunodeficient mice
-
Test compound (e.g., this compound or an antibody) and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture the human cancer cells in appropriate media.
-
Subcutaneously inject a specific number of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal, intravenous).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density, apoptosis markers).
Concluding Remarks
Both small molecule inhibitors and antibody-based therapies represent promising strategies for targeting the Tie2 signaling pathway. This compound offers the advantage of oral bioavailability and direct intracellular targeting, while antibody therapies provide high specificity for extracellular targets and a diverse range of mechanisms, including ligand neutralization and receptor activation.
The choice between these modalities will depend on the specific research question and therapeutic goal. For studies requiring broad inhibition of Tie2 signaling, a small molecule inhibitor may be suitable. In contrast, for applications demanding high specificity for a particular ligand or a specific modulatory effect on the receptor, an antibody-based approach may be more appropriate. As research in this field progresses, head-to-head comparative studies will be crucial for elucidating the relative merits of these different therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Angiopoietin-2 functions as a Tie2 agonist in tumor models, where it limits the effects of VEGF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical validation of a novel metastasis‐inhibiting Tie1 function‐blocking antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An agonistic anti-Tie2 antibody suppresses the normal-to-tumor vascular transition in the glioblastoma invasion zone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ligand-independent Tie2-activating antibody reduces vascular leakage in models of Clarkson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. deciphera.com [deciphera.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. apexbt.com [apexbt.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal Procedures for Tie2 Kinase Inhibitor 1
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Tie2 kinase inhibitor 1, a potent and selective inhibitor of the Tie2 receptor tyrosine kinase involved in angiogenesis.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. This compound is classified with several hazards that necessitate careful handling to avoid exposure.
Hazard Identification:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working with the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Step-by-Step Disposal Procedures
The disposal of this compound, whether in its solid form or dissolved in a solvent like DMSO, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container. If the original container is not available, transfer the solid waste to a new, compatible, and sealable container. Label the new container clearly with the chemical name ("this compound"), the approximate amount, and the date.
-
Contaminated Labware: Disposable labware that has come into direct contact with the inhibitor (e.g., pipette tips, centrifuge tubes, gloves) should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other solvent waste streams unless you have confirmed their compatibility.
Step 2: Waste Container Management
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Ensure all containers are properly labeled with a hazardous waste tag that includes the full chemical name of all components and their approximate concentrations.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department or contractor with a detailed inventory of the waste, including the chemical names and quantities.
-
Never dispose of this compound, either in solid form or in solution, down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its activity and selectivity.
| Parameter | Value | Notes |
| IC₅₀ (Tie2) | 250 nM | The half maximal inhibitory concentration against Tie2 kinase.[2][3] |
| IC₅₀ (p38) | 50 µM | Demonstrates high selectivity for Tie2 over p38 kinase.[2] |
| Cellular IC₅₀ | 232 nM | The half maximal inhibitory concentration in a cellular assay. |
Tie2 Signaling Pathway and Inhibitor Action
The diagram below illustrates a simplified representation of the Tie2 signaling pathway and the point of action for this compound. Angiopoietin-1 (Ang1) is the primary activating ligand for the Tie2 receptor on endothelial cells. This binding event leads to receptor phosphorylation and the activation of downstream signaling cascades, such as the PI3K/Akt pathway, which promotes endothelial cell survival and vascular stability. This compound acts by blocking the ATP-binding site of the Tie2 kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling.
Experimental Protocol: In Vitro Kinase Assay
To determine the inhibitory activity of compounds like this compound, an in vitro kinase assay is often employed. The following is a generalized protocol for such an experiment.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., γ-³³P-ATP)
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate for Tie2 kinase (e.g., a synthetic peptide)
-
This compound, serially diluted in DMSO
-
Microtiter plates (e.g., 96-well format)
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Prepare a master mix of kinase buffer, recombinant Tie2 kinase, and the kinase substrate.
-
Assay Setup: To each well of the microtiter plate, add the desired concentration of the inhibitor solution.
-
Initiate Reaction: Add the kinase/substrate master mix to each well to start the reaction.
-
ATP Addition: Add the ATP solution (containing a mix of cold and radiolabeled ATP) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detection: Transfer the contents of each well to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity on the filter for each well using a scintillation counter.
-
Data Analysis: Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
Essential Safety and Logistical Information for Handling Tie2 Kinase Inhibitor 1
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Tie2 kinase inhibitor 1 (CAS No. 948557-43-5). Adherence to these procedures is vital to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary: this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is a pharmaceutically active ingredient and should be handled only by personnel trained and familiar with potent compounds.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and aerosols.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator (e.g., NIOSH/MSHA-approved). | To prevent inhalation of dust or aerosols, especially when handling the powder form.[1][2] |
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][3]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure that all necessary PPE is available and in good condition. Have a spill kit and appropriate waste disposal containers readily accessible.
-
Area Preparation: Designate a specific area for handling the compound. Ensure the ventilation system is functioning correctly.
-
Weighing and Reconstitution: When handling the solid form, avoid creating dust.[1] If preparing solutions, do so in a well-ventilated enclosure. For reconstitution, follow established laboratory protocols, such as warming the vial to 37°C and using an ultrasonic bath to aid dissolution if necessary.
-
Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard warnings.
-
Transport: When moving the compound, even for short distances, use a sealed, leak-proof secondary container.
-
Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4] Decontaminate the work surface.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE in the designated hazardous waste container. Contaminated reusable clothing should be washed before reuse.[1]
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
